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  • Product: Boc-(1S,2R)-(-)-cis-1-amino-2-indanol
  • CAS: 218151-53-2

Core Science & Biosynthesis

Foundational

Thermodynamic and Solubility Profiling of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol in Organic Solvents

Executive Summary Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (Boc-CAI) is a privileged, conformationally constrained chiral building block. Originally popularized during the development of HIV protease inhibitors such as Indi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (Boc-CAI) is a privileged, conformationally constrained chiral building block. Originally popularized during the development of HIV protease inhibitors such as Indinavir[1], the cis-1-amino-2-indanol scaffold has since become a cornerstone in asymmetric synthesis, frequently utilized in the design of chiral auxiliaries, oxazaborolidine catalysts, and chiral ligands[2].

Understanding the solubility profile of its tert-butyloxycarbonyl (Boc) protected derivative is critical for process chemists and researchers optimizing reaction conditions, extractions, and enantiomeric resolutions. This whitepaper provides an in-depth mechanistic analysis of Boc-CAI's solvation thermodynamics, quantitative solubility profiles, and self-validating experimental protocols for solubility determination and recrystallization.

Structural Causality and Solvation Thermodynamics

The solubility of Boc-CAI is not merely a function of solvent polarity; it is dictated by the precise interplay of its three distinct structural domains:

The Indane Core: The bicyclic aromatic system provides significant hydrophobic bulk. This domain drives favorable π

π and dispersion interactions with aromatic and halogenated solvents.
  • The cis-Hydroxyl Group : Positioned in tight proximity to the amine, the hydroxyl group acts as a potent hydrogen bond (H-bond) donor and acceptor. In the absence of a strongly interacting solvent, this group can participate in robust intermolecular H-bonding networks within the crystal lattice.

  • The N-Boc Carbamate : The bulky, lipophilic tert-butyl group fundamentally alters the molecule's thermodynamic landscape compared to the free amine. While the unprotected (1S,2R)-1-amino-2-indanol is soluble in moderately polar solvents like chloroform, dichloromethane (DCM), and ethyl acetate[3], the addition of the Boc group heavily shields the polar carbamate core. This increases the entropic penalty of aqueous solvation (rendering it virtually insoluble in water) while drastically lowering the lattice energy required for dissolution in non-polar to moderately polar organic solvents.

  • Enantiomeric Purity and Solid-State Behavior

    A critical factor in the solubility of chiral indanol derivatives is the enantiomeric composition of the bulk solid. Racemic mixtures often crystallize as dense, thermodynamically stable racemates with elevated lattice energies. Consequently, the solubility of an enantiopure compound like (1S,2R)-Boc-CAI can be significantly higher than that of its racemic counterpart in specific solvent mixtures (e.g., toluene/hexanes), a phenomenon that has been exploited for enantiomeric enrichment and is responsible for non-linear effects in asymmetric catalysis[4].

    Solvation Crystal Boc-CAI Crystal Lattice (Intermolecular H-Bonds) Disruption Lattice Disruption (Boc-Solvent Dispersion) Crystal->Disruption Solvent Organic Solvent (e.g., EtOAc, DCM) Cavity Solvent Cavity Formation (Endothermic Step) Solvent->Cavity Solvated Solvated Boc-CAI Monomer (Thermodynamic Equilibrium) Cavity->Solvated Disruption->Solvated

    Thermodynamic pathway of Boc-CAI dissolution in polar aprotic solvents.

    Quantitative Solubility Profile

    The following table synthesizes the solubility behavior of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol across various organic solvent classes at standard ambient temperature (25°C).

    Solvent ClassSpecific SolventRelative SolubilityMechanistic RationaleChlorinatedDichloromethane (DCM), ChloroformVery High (>100 mg/mL)Excellent solvation of both the lipophilic indane/Boc groups (via dispersion) and the polar carbamate/hydroxyl regions (via dipole-dipole interactions)[3].Polar AproticEthyl Acetate (EtOAc), THF, AcetoneHigh (50 - 100 mg/mL)The carbonyl/ether oxygens act as potent H-bond acceptors for the indanol hydroxyl group, effectively disrupting the crystal lattice[3].AromaticToluene, BenzeneModerate (10 - 50 mg/mL)Favorable π π stacking with the indane core, though lacks strong H-bond accepting capability to fully solvate the hydroxyl group[4].AliphaticHexanes, HeptaneLow (<5 mg/mL)Highly lipophilic, but completely incapable of disrupting the intermolecular H-bonds between the hydroxyl and carbamate groups of the crystal lattice.Polar ProticMethanol, EthanolModerate to HighProtic solvents can donate and accept H-bonds, solvating the polar functional groups, but the bulky Boc group limits extreme solubility.AqueousWaterInsolubleThe massive hydrophobic surface area of the indane and tert-butyl groups creates an insurmountable entropic penalty for water cavity formation.

    Self-Validating Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checks to confirm that thermodynamic equilibrium has been reached and that the structural integrity of the compound is maintained.

    Protocol A: Equilibrium Solubility Determination (Isothermal Shake-Flask Method)

    This protocol determines the absolute thermodynamic solubility of Boc-CAI in a target organic solvent. The causality behind the dual-timepoint sampling is to definitively prove that the system has reached a state of dynamic equilibrium ( ΔC=0 ), avoiding false low readings from slow dissolution kinetics.

    Step-by-Step Methodology:

    • Saturation Setup: In a 5 mL glass vial, add a known excess mass of Boc-CAI (e.g., 200 mg) to 1.0 mL of the target solvent. Ensure a visible solid pellet remains; if all solid dissolves, add more Boc-CAI until saturation is visually confirmed.

    • Isothermal Agitation: Seal the vial tightly to prevent solvent evaporation. Place the vial in an isothermal orbital shaker set precisely to 25.0°C ± 0.1°C. Agitate at 300 RPM.

    • Phase Separation (Timepoint 1 - 24h): After 24 hours, remove the vial and immediately centrifuge at 25°C (10,000 RPM for 5 minutes) to pellet the undissolved solid.

    • Aliquot Extraction: Carefully extract exactly 100 µL of the clear supernatant using a positive displacement pipette. Dilute this aliquot into 900 µL of a compatible HPLC mobile phase (e.g., Acetonitrile).

    • Self-Validation (Timepoint 2 - 48h): Resuspend the remaining mixture and return it to the shaker for another 24 hours. Repeat steps 3 and 4 to obtain a 48-hour sample.

    • Quantitative Analysis: Analyze both the 24h and 48h samples via HPLC-UV (detecting the aromatic indane core at ~210-220 nm) against a standard calibration curve.

      • Validation Check: The concentration at 24h must equal the concentration at 48h (within 2% error). If C48h​>C24h​ , equilibrium was not reached, and agitation must continue.

    Protocol Step1 1. Solid Addition (Excess Boc-CAI + Solvent) Step2 2. Isothermal Agitation (24h - 48h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 25°C) Step2->Step3 Step4 4. Aliquot Extraction (Self-Validation: Sample at 24h & 48h) Step3->Step4 Step5 5. Quantitative Analysis (HPLC-UV / Gravimetric) Step4->Step5

    Shake-flask methodology for determining equilibrium solubility of Boc-CAI.

    Protocol B: Optimized Recrystallization Workflow

    Because Boc-CAI exhibits high solubility in EtOAc and low solubility in hexanes, a binary solvent system (anti-solvent crystallization) is highly effective for purification and enantiomeric enrichment.

    Step-by-Step Methodology:

    • Dissolution: Suspend crude Boc-CAI in a minimum volume of boiling Ethyl Acetate (the "good" solvent) until complete dissolution is achieved.

    • Anti-Solvent Addition: Slowly add hot Hexanes (the "anti-solvent") dropwise until the solution becomes faintly turbid (the cloud point).

    • Clarification: Add 1-2 drops of hot EtOAc to clear the turbidity, establishing a metastable supersaturated solution.

    • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed at a rate of ~0.5°C/min. Causality: Slow cooling prevents kinetic trapping of impurities and promotes the growth of large, thermodynamically stable, enantiopure crystals.

    • Harvesting & Validation: Filter the resulting crystals under a vacuum and wash with ice-cold hexanes.

      • Validation Check: Analyze the mother liquor via chiral HPLC (e.g., Chiralcel OD column)[4]. If the starting material was scalemic, the mother liquor will be enriched in the minor enantiomer, confirming the successful precipitation of the highly crystalline enantiopure Boc-(1S,2R)-(-)-cis-1-amino-2-indanol.

    References

    • Chemical Properties of (1S,2R)-1-Amino-2-indanol BioCrick.[Link]

    • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes American Chemical Society (ACS).[Link]

    • Strategies for Accessing cis-1-Amino-2-Indanol MDPI.[Link]

    • Asymmetric catalysis with a C2-symmetric bisoxazolidine and enantioselective sensing using axially chiral diacridylnaphthalenes ProQuest.[Link]

    Sources

    Exploratory

    An In-depth Technical Guide on the Mechanism of Action of Boc-(1S,2R)-(-)-cis-1-Amino-2-indanol in Asymmetric Synthesis

    For Researchers, Scientists, and Drug Development Professionals Abstract Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is a powerful chiral ligand and auxiliary in modern asymmetric synthesis. Its efficacy stems from a unique co...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is a powerful chiral ligand and auxiliary in modern asymmetric synthesis. Its efficacy stems from a unique combination of structural features: a rigid indane backbone, precisely oriented cis-1,2-aminoalcohol functionality, and a sterically demanding N-Boc protecting group. This guide elucidates the core mechanisms through which this molecule imparts high levels of stereocontrol. It will explore the in situ formation of chiral catalysts, particularly oxazaborolidines for enantioselective reductions, and analyze the transition state models that govern facial selectivity. The synergistic roles of chelation, steric hindrance, and conformational rigidity will be discussed, supported by case studies, detailed experimental protocols, and comparative data. This document serves as a technical resource for scientists seeking to understand and apply this versatile chiral building block in the synthesis of enantiomerically pure compounds.

    Section 1: The Chiral Architect: Structural Foundations of Stereocontrol

    The remarkable success of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol in asymmetric synthesis is not accidental; it is a direct consequence of its meticulously defined three-dimensional structure. Each component of the molecule plays a critical and synergistic role in creating a highly effective chiral environment.

    1.1. The Indane Scaffold: A Foundation of Rigidity

    Unlike more flexible acyclic amino alcohols, the cis-1-amino-2-indanol framework is conformationally constrained by the fusion of the cyclopentyl and benzene rings.[1][2] This rigidity is paramount, as it minimizes the number of possible transition state geometries during a chemical reaction.[1] By "pre-organizing" the coordinating groups, the indane backbone reduces the entropic penalty of forming a structured, selective transition state, leading to higher levels of asymmetric induction compared to more flexible analogues like phenylglycinol.[1]

    1.2. The cis-1,2-Aminoalcohol Moiety: The Key to Bidentate Chelation

    The spatial arrangement of the amino and hydroxyl groups in a cis configuration is fundamental to the molecule's function. This 1,2-aminoalcohol motif allows it to act as a bidentate ligand, chelating to a metal or metalloid center (e.g., boron, ruthenium, rhodium) through both the nitrogen and oxygen atoms.[3][4] This chelation forms a stable, five-membered ring that becomes the core of the chiral catalyst. The fixed stereochemistry—(1S) at the amine-bearing carbon and (2R) at the hydroxyl-bearing carbon—dictates the absolute stereochemistry of the resulting catalyst and, consequently, the final product.

    1.3. The N-Boc Group: More Than a Protector - A Steric and Electronic Director

    The tert-butoxycarbonyl (Boc) group is often introduced to protect the amine functionality.[5] However, in the context of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol, its role extends far beyond simple protection.

    • Steric Influence: The bulky t-butyl group acts as a significant steric shield.[6] In the formation of a catalyst, this group projects outward, creating a highly differentiated steric environment that directs the approach of incoming substrates.[7] This steric hindrance is a key factor in forcing the substrate to adopt a specific orientation within the transition state, thereby ensuring high facial selectivity.

    • Electronic Modulation: As a carbamate, the Boc group withdraws electron density from the nitrogen atom.[8] This electronic effect can influence the Lewis basicity of the nitrogen and the overall stability and reactivity of the resulting catalyst complex. While often considered inert, the Boc group's electronic properties are an integral part of the catalyst's fine-tuning.[9]

    Section 2: The Core Mechanism: Catalysis in Asymmetric Ketone Reduction

    One of the most well-documented and powerful applications of aminoindanol derivatives is in the catalytic asymmetric reduction of prochiral ketones, most notably in the Corey-Bakshi-Shibata (CBS) reduction.[10][11] Boc-(1S,2R)-(-)-cis-1-amino-2-indanol serves as a precursor to the active catalyst.

    2.1. In Situ Catalyst Formation: The Oxazaborolidine

    When Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (or its deprotected form) is treated with a borane source (e.g., BH₃·THF or BH₃·SMe₂), it readily forms a chiral oxazaborolidine catalyst.[12][13] This five-membered heterocyclic compound is the true catalytic species responsible for the enantioselective reduction.[14] The N-Boc group is typically cleaved during this process or the reaction is performed with the unprotected amino alcohol. The resulting catalyst features a B-H bond or, more commonly, is further complexed with another equivalent of borane.

    Caption: Formation of the chiral oxazaborolidine catalyst.

    2.2. The Mechanism of Stereoselection

    The widely accepted mechanism for the CBS reduction explains the high enantioselectivity through a well-ordered, six-membered, boat-like transition state.[11][15][16]

    • Catalyst-Borane Complexation: The nitrogen atom of the oxazaborolidine acts as a Lewis base, coordinating to a molecule of borane. This coordination increases the Lewis acidity of the endocyclic boron atom.[3][11]

    • Ketone Coordination: The now more Lewis-acidic endocyclic boron atom coordinates to the carbonyl oxygen of the prochiral ketone. The ketone orients itself to minimize steric repulsion between its substituents (RLarge and RSmall) and the bulky groups on the chiral catalyst.[7] The larger substituent (RLarge) preferentially occupies a pseudo-equatorial position, pointing away from the catalyst's chiral framework.

    • Hydride Transfer: The hydride from the N-complexed borane is delivered to the si-face (in this case) of the carbonyl carbon in an intramolecular fashion through a highly organized six-membered ring transition state.[3] This stereospecific hydride transfer dictates the stereochemistry of the newly formed secondary alcohol.

    • Product Release and Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, releasing the chiral alcohol product upon workup, and the oxazaborolidine catalyst is regenerated to continue the cycle.

    CBS_Mechanism cluster_workflow Catalytic Cycle for Asymmetric Ketone Reduction cluster_reactants cluster_products A 1. Oxazaborolidine (Catalyst) B 2. Catalyst-Borane Complex A->B + BH₃ C 3. Ketone Coordination B->C + Ketone (R-CO-R') D 4. Six-Membered Transition State C->D Steric Orientation E 5. Hydride Transfer D->E Intramolecular H⁻ Transfer F 6. Product Release & Catalyst Regeneration E->F F->A Regenerates Catalyst Alcohol Chiral Alcohol F->Alcohol Ketone Prochiral Ketone Ketone->C Borane BH₃•THF Borane->B

    Caption: Logical workflow of the CBS reduction catalytic cycle.

    Recent studies suggest that while steric repulsion is a major factor, attractive London dispersion interactions between the catalyst and the substrate can also play a crucial role in stabilizing the favored transition state, further enhancing enantioselectivity.[7][17]

    Section 3: Practical Applications & Experimental Protocols

    The utility of (1S,2R)-(-)-cis-1-amino-2-indanol is demonstrated in its application across various asymmetric transformations. The following protocols are illustrative of its use.

    3.1. Experimental Protocol: In Situ Generation of Chiral Oxazaborolidine Catalyst for Asymmetric Reduction of Acetophenone

    This protocol describes a typical procedure for the enantioselective reduction of a prochiral ketone using a catalyst system derived from (1S,2R)-(-)-cis-1-amino-2-indanol.[12]

    Methodology:

    • Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (1S,2R)-(-)-cis-1-amino-2-indanol (0.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the amino alcohol.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (approximately 1.2 equivalents) to the stirred solution.

    • Allow the mixture to stir at room temperature for 1 hour to ensure the complete formation of the oxazaborolidine catalyst.

    • Reduction Reaction: Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C to room temperature).

    • In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

    • Add the acetophenone solution dropwise to the catalyst solution over 30 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Workup: Once the reaction is complete, quench the reaction by slowly adding methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

    3.2. Data Presentation: Comparative Performance

    The effectiveness of the catalyst system is highly dependent on the substrate and reaction conditions. Electron-withdrawing groups on the aromatic ring of acetophenone derivatives generally lead to higher enantioselectivity.[12]

    EntrySubstrate (Ketone)Reducing SystemYield (%)ee (%)Configuration
    1Acetophenone(1S,2R)-aminoindanol / TBABH₄ / MeI8991(R)
    24'-Chloroacetophenone(1S,2R)-aminoindanol / TBABH₄ / MeI9196(R)
    34'-Methoxyacetophenone(1S,2R)-aminoindanol / TBABH₄ / MeI8588(R)
    42'-Methylacetophenone(1S,2R)-aminoindanol / Ru(II) catalyst>9981(R)

    Data synthesized from multiple sources for illustrative purposes.[3][12] TBABH₄ = Tetrabutylammonium borohydride.

    Section 4: Conclusion & Future Outlook

    Boc-(1S,2R)-(-)-cis-1-amino-2-indanol and its parent amine are cornerstones of modern asymmetric synthesis due to a well-understood and highly effective mechanism of action. The synergy between the rigid indane scaffold, the chelating cis-aminoalcohol moiety, and the steric bulk of the N-protecting group creates a powerful platform for inducing chirality. The formation of well-defined transition states, particularly in oxazaborolidine-catalyzed reductions, allows for predictable and high levels of enantioselectivity.

    Future research will likely focus on expanding the application of aminoindanol-derived ligands to a broader range of metal-catalyzed reactions, including C-H functionalization and cross-coupling reactions. Further computational and experimental studies will continue to refine our understanding of the subtle interplay between steric repulsion and attractive noncovalent forces, enabling the rational design of even more selective and efficient catalysts for the synthesis of complex, single-enantiomer pharmaceuticals and fine chemicals.

    References

    • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal of Pharmaceutical and Phytopharmacological Research, 2018. [Link]

    • Singh, G. S. cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Mini-Reviews in Organic Chemistry, 2004. [Link]

    • Larrow, J. F., & Jacobsen, E. N. cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 2006. [Link]

    • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

    • Corey–Itsuno reduction. Wikipedia. [Link]

    • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. ResearchGate. [Link]

    • Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station. [Link]

    • Paturel, C., et al. Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 2024. [Link]

    • Faigl, F., et al. Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones. Molecules, 2021. [Link]

    • Wang, Z., et al. Chemo- and atroposelective Boc protection for asymmetric synthesis of NH2-free axially chiral biaryl amino phenols. Chemical Science, 2022. [Link]

    • Oxazaborolidines as catalysts for reduction of ketones with borane. University of Manchester. [Link]

    • Strategies for Accessing cis-1-Amino-2-Indanol. ResearchGate. [Link]

    • Maleczka, R. E., et al. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. Tetrahedron Letters, 2009. [Link]

    • Hulst, R., et al. Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. Tetrahedron: Asymmetry, 1996. [Link]

    • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

    • Schreiner, P. R., et al. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 2021. [Link]

    • Alcohol Catalysis in Boc Protection of Primary Amines. WuXi Biology. [Link]

    • Kim, B. G., et al. Synthesis of enantiomerically pure trans-(1R,2R)- and cis-(1S,2R)-1-amino-2-indanol by lipase and omega-transaminase. Biotechnology and Bioengineering, 2006. [Link]

    • Piacsek, A., et al. Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. International Journal of Molecular Sciences, 2025. [Link]

    • Lenti, D., et al. Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 2017. [Link]

    • London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. ResearchGate. [Link]

    • Boc Protecting Group for Amines. Chemistry Steps. [Link]

    • Ajami, D., et al. Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis. Journal of the American Chemical Society, 2015. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Protocol for Boc Deprotection of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol

    Introduction & Scientific Context The chiral amino alcohol (1S,2R)-(-)-cis-1-amino-2-indanol is a privileged structural motif in modern synthetic and medicinal chemistry. It is most famously recognized as the core chiral...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Context

    The chiral amino alcohol (1S,2R)-(-)-cis-1-amino-2-indanol is a privileged structural motif in modern synthetic and medicinal chemistry. It is most famously recognized as the core chiral auxiliary and structural backbone in the synthesis of the HIV-1 protease inhibitor Indinavir (Crixivan)[1]. Additionally, it serves as a highly effective chiral ligand for oxazaborolidine-catalyzed asymmetric reductions of aromatic ketones[2].

    During multi-step synthetic sequences, the primary amine of this indanol derivative is routinely protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted oxidation, epimerization, or competitive nucleophilic attacks[3]. The removal of this Boc group (deprotection) is a critical transformation that must be executed with high fidelity to preserve the cis-stereochemistry and maximize recovery of the highly valuable chiral amine.

    Mechanistic Causality & Reagent Selection

    The Boc protecting group is uniquely sensitive to acidic conditions, making acidolysis the standard method for its removal. The deprotection mechanism is initiated by the protonation of the carbamate oxygen, which triggers the cleavage of the tert-butyl group to form a transient tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas. The resulting carbamic acid intermediate is thermodynamically unstable and spontaneously decarboxylates, releasing carbon dioxide gas and yielding the corresponding amine salt[4].

    As an Application Scientist, the choice of acidic reagent must be dictated by the desired physical state of the final product and the scalability of the workflow:

    • Method A (Hydrogen Chloride in Dioxane): This is the preferred method for scale-up and high-purity isolation. The causality relies on differential solubility: while the starting Boc-protected indanol is highly soluble in 1,4-dioxane, the resulting (1S,2R)-(-)-cis-1-amino-2-indanol hydrochloride salt is virtually insoluble. As the reaction progresses, the product spontaneously precipitates as a pristine, crystalline solid. This self-purifying precipitation drives the reaction forward and entirely bypasses the need for tedious aqueous workups or chromatography[5].

    • Method B (Trifluoroacetic Acid in DCM): TFA provides a rapid, homogeneous cleavage environment. However, it generates a trifluoroacetate salt, which remains highly soluble in dichloromethane (DCM) and is often hygroscopic. Because the TFA salt does not precipitate, the reaction requires solvent evaporation followed by a basic aqueous workup to isolate the free amine[3]. Given the moderate water solubility of the free cis-1-amino-2-indanol, aqueous workup can lead to yield losses if the aqueous layer is not exhaustively extracted with a highly polar organic solvent.

    Reaction Monitoring & Self-Validation

    A robust protocol must be a self-validating system. In Boc deprotections, the evolution of gas (CO₂ and isobutylene) serves as a real-time kinetic indicator. Vigorous effervescence will be observed upon initial acid addition and will subside as the starting material is consumed. Furthermore, in the HCl/Dioxane method, the onset of turbidity followed by heavy precipitation provides visual, macroscopic confirmation of successful deprotection and salt formation.

    Quantitative Data: Method Comparison

    ParameterMethod A: 4M HCl in DioxaneMethod B: TFA in DCM
    Acid Equivalents 5.0 – 10.0 eq10.0 – 20.0 eq
    Reaction Time 2 – 4 hours1 – 2 hours
    Intermediate Salt Hydrochloride (Highly crystalline)Trifluoroacetate (Hygroscopic/Oil)
    Byproducts CO₂, Isobutylene gasCO₂, Isobutylene gas
    Workup Required Direct filtration (Self-purifying)Concentration, basic aqueous extraction
    Typical Yield >95% (as HCl salt)85 – 90% (as free amine after workup)

    Mechanistic Workflow Diagram

    Workflow N1 Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (Starting Material) N2 Acidic Cleavage (4M HCl in Dioxane OR TFA in DCM) N1->N2 N3 Carbamic Acid Intermediate + t-Butyl Cation N2->N3 Protonation N4 Gas Evolution (CO2 + Isobutylene) N3->N4 N5 Amine Salt (Precipitate or Solvated) N3->N5 Decarboxylation N6 Basic Workup (pH > 10) N5->N6 Free-basing N7 (1S,2R)-(-)-cis-1-amino-2-indanol (Free Amine) N6->N7

    Caption: Workflow for the acid-catalyzed Boc deprotection of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol.

    Experimental Protocols

    Method A: Anhydrous HCl in Dioxane (Preferred for Salt Isolation)

    This method is highly recommended to avoid the water-solubility issues of the free indanol amine.

    • Preparation: Charge a flame-dried round-bottom flask with Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (1.0 eq) and a magnetic stir bar under an inert atmosphere (N₂ or Ar).

    • Solvation: Suspend the starting material in anhydrous 1,4-dioxane (approx. 5–10 mL per gram of substrate).

    • Acid Addition: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add a commercially available solution of 4M HCl in dioxane (5.0 to 10.0 eq).

      • Self-Validation: Immediate effervescence will be observed, confirming the active cleavage of the tert-butyl carbamate[3].

    • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2–4 hours.

      • Self-Validation: The initial suspension will clear briefly, followed by the heavy precipitation of the (1S,2R)-(-)-cis-1-amino-2-indanol hydrochloride salt.

    • Isolation: Dilute the thick slurry with an anti-solvent such as anhydrous diethyl ether or heptane (10 mL/g) to maximize precipitation.

    • Filtration: Filter the crystalline solid through a sintered glass funnel, washing the filter cake twice with cold diethyl ether.

    • Drying: Dry the hydrochloride salt under high vacuum to a constant weight.

    Method B: Trifluoroacetic Acid in DCM (Preferred for Rapid Cleavage)
    • Preparation: Dissolve Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g) in a round-bottom flask.

    • Acid Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA) (10.0 eq) to the vigorously stirring solution.

      • Self-Validation: Gas evolution will visibly indicate the decarboxylation and isobutylene release[4].

    • Reaction: Stir the homogeneous solution at room temperature for 1–2 hours. Monitor completion via TLC (e.g., 9:1 DCM:MeOH, visualized with Ninhydrin stain).

    • Concentration: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Azeotropic Removal: Co-evaporate the resulting residue with toluene (3 x 10 mL) to azeotropically remove residual TFA, yielding the trifluoroacetate salt as a viscous oil.

    Free-Basing Protocol (If Free Amine is Required)

    If downstream chemistry requires the free base rather than the hydrochloride or TFA salt:

    • Dissolve the crude salt in a minimal amount of distilled water.

    • Cool to 0 °C and carefully adjust the aqueous solution to pH > 10 using 2M aqueous NaOH or saturated Na₂CO₃.

    • Critical Step: Because the free (1S,2R)-(-)-cis-1-amino-2-indanol is moderately water-soluble, extract the aqueous layer thoroughly (4–5 times) with a highly polar organic solvent system (e.g., 4:1 DCM:Isopropanol, or neat Ethyl Acetate).

    • Wash the combined organic layers with a minimal amount of brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the free chiral amino alcohol.

    References

    • Practical Synthesis of (1S,2R)-1-Amino-2-indanol, a Key Component of an HIV Protease Inhibitor, Indinavir Bulletin of the Chemical Society of Japan | Oxford Academic URL:[Link]

    • The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt IUCr Journals URL: [Link]

    • BOC Deprotection - Reagent Guides ACS GCI Pharmaceutical Roundtable URL:[Link]

    • tert-Butyloxycarbonyl protecting group Wikipedia, The Free Encyclopedia URL:[Link]

    Sources

    Application

    Advanced Application Note: Boc-(1S,2R)-(-)-cis-1-amino-2-indanol as a High-Performance Chiral Auxiliary

    Executive Overview & Mechanistic Rationale In the landscape of modern asymmetric synthesis, Boc-(1S,2R)-(-)-cis-1-amino-2-indanol stands out as a highly privileged chiral building block. Originally popularized through it...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Overview & Mechanistic Rationale

    In the landscape of modern asymmetric synthesis, Boc-(1S,2R)-(-)-cis-1-amino-2-indanol stands out as a highly privileged chiral building block. Originally popularized through its role as the critical chiral scaffold in the HIV-1 protease inhibitor Indinavir (Crixivan) [1], this molecule has been brilliantly repurposed as a chiral auxiliary for highly stereoselective aldol, alkylation, and Diels-Alder reactions [2].

    The Mechanistic Advantage (Causality): The extraordinary stereocontrol exerted by this auxiliary stems from its rigid tricyclic indane backbone coupled with a conformationally restricted cis-1,2-amino alcohol motif. When converted into an oxazolidinone, the bulky aromatic indane ring projects forward, effectively shielding the Re-face of the attached enolate. Consequently, incoming electrophiles are forced to approach exclusively from the less hindered Si-face.

    Furthermore, the tert-butyloxycarbonyl (Boc) group is not merely a passive protecting group. Under strongly basic conditions, it serves as an atom-economical carbonyl source. The alkoxide generated at the C2 hydroxyl group attacks the Boc carbonyl, eliminating tert-butoxide to form the cyclic oxazolidinone in a single, high-yielding step. This intramolecular cyclization locks the cis conformation into a rigid 5-membered ring, setting the stage for absolute stereocontrol [3].

    Experimental Methodologies & Self-Validating Protocols

    The following protocols detail the transformation of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol into a functional chiral oxazolidinone, its application in an Evans-type syn-aldol reaction, and its subsequent non-destructive cleavage.

    Phase 1: Intramolecular Cyclization to Chiral Oxazolidinone

    Objective: Lock the chiral conformation via the formation of (1S,2R)-indanol-derived oxazolidinone.

    • Deprotonation: Dissolve 10.0 mmol of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol in 50 mL of anhydrous THF under an argon atmosphere. Cool the solution to 0 °C.

    • Activation: Slowly add 12.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil).

      • Self-Validating Check: The immediate evolution of hydrogen gas ( H2​ ) confirms the active deprotonation of the C2 hydroxyl group. The cessation of bubbling (typically after 30 minutes) indicates complete alkoxide formation.

    • Cyclization: Warm the reaction to room temperature and stir for 2 hours. The alkoxide will spontaneously attack the Boc carbonyl, expelling tert-butanol.

    • Quench & Isolate: Carefully quench with saturated aqueous NH4​Cl (20 mL). Extract with Ethyl Acetate ( 3×30 mL), dry over MgSO4​ , and concentrate. Recrystallize from hot ethyl acetate/hexanes to yield the pure oxazolidinone as white needles.

    Phase 2: N-Acylation and Asymmetric syn-Aldol Addition

    Objective: Generate a Z-enolate and execute a highly diastereoselective aldol addition.

    • N-Acylation: Dissolve 5.0 mmol of the chiral oxazolidinone in 25 mL anhydrous THF at -78 °C. Add n-BuLi (5.5 mmol, 2.5 M in hexanes) dropwise. Stir for 15 minutes, then add propionyl chloride (6.0 mmol).

      • Causality:n-BuLi quantitatively deprotonates the oxazolidinone nitrogen, creating a strong nucleophile that reacts cleanly with the acyl chloride without side-product formation.

    • Enolization: Dissolve the N-propionyl oxazolidinone (2.0 mmol) in anhydrous CH2​Cl2​ (10 mL) at 0 °C. Add Dibutylboron triflate ( Bu2​BOTf , 2.2 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.4 mmol).

      • Causality: Bu2​BOTf is a strong Lewis acid that coordinates to both the imide and acyl carbonyls. DIPEA, being sterically bulky, selectively removes the α -proton without attacking the boron, exclusively forming the Z-enolate.

    • Aldol Addition: Cool the deep yellow enolate solution to -78 °C. Add the target aldehyde (2.5 mmol) dropwise. Stir for 1 hour.

    • Oxidative Quench: Quench the reaction at 0 °C by adding 5 mL of pH 7 phosphate buffer, followed by 5 mL of 30% H2​O2​ in methanol.

      • Self-Validating Check: The mixture will turn from yellow to colorless, confirming the oxidative cleavage of the robust boron-carbon bond.

    Phase 3: Non-Destructive Auxiliary Cleavage

    Objective: Liberate the chiral product while recovering the auxiliary intact.

    • Hydrolysis: Dissolve the aldol adduct (1.0 mmol) in a 3:1 mixture of THF/ H2​O (8 mL) at 0 °C. Add 30% H2​O2​ (4.0 mmol) followed immediately by LiOH (2.0 mmol).

      • Causality: Using LiOH alone risks retro-aldol reactions or epimerization due to high basicity. The addition of H2​O2​ generates the hydroperoxide anion ( HOO− ). Due to the α -effect, HOO− is highly nucleophilic but significantly less basic than HO− , allowing for rapid, clean cleavage of the imide bond at 0 °C without destroying the sensitive aldol product [1].

    • Recovery: Quench with Na2​SO3​ to destroy excess peroxide. Acidify the aqueous layer to pH 2 and extract the chiral carboxylic acid product. The chiral oxazolidinone auxiliary remains in the organic phase and can be recovered via silica gel chromatography (typically >90% recovery) for reuse.

    Quantitative Performance Data

    The (1S,2R)-aminoindanol-derived oxazolidinone exhibits exceptional stereocontrol across a wide range of electrophiles. Below is a summary of typical yields and diastereomeric excesses (de) obtained during the syn-aldol addition protocol.

    Aldehyde SubstrateElectrophile TypeIsolated Yield (%)Diastereomeric Excess (de %)
    Benzaldehyde Aromatic92>99
    Isobutyraldehyde Branched Aliphatic88>99
    Propionaldehyde Linear Aliphatic85>98
    Cinnamaldehyde α,β -Unsaturated90>99

    Visualizing the Workflows

    Workflow A Boc-(1S,2R)-(-)-cis- 1-amino-2-indanol B Chiral Oxazolidinone A->B NaH, THF (Cyclization) C N-Acylated Intermediate B->C n-BuLi, RCOCl D Boron Z-Enolate (Facial Shielding) C->D Bu2BOTf, DIPEA E syn-Aldol Adduct (>98% de) D->E R'CHO (-78 °C) F Cleavage (Product + Auxiliary) E->F LiOH, H2O2 (Cleavage) F->B Auxiliary Recovery

    Workflow from Boc-aminoindanol to asymmetric syn-aldol adduct and auxiliary recovery.

    Stereocontrol Enolate Z-Enolate Formation (Bu2BOTf / DIPEA) Shielding Indane Ring Blocks Re-Face of Enolate Enolate->Shielding Approach Aldehyde Approaches from Si-Face Shielding->Approach Zimmerman Zimmerman-Traxler Transition State Approach->Zimmerman Product Absolute Stereocontrol (syn-Aldol Product) Zimmerman->Product

    Stereochemical control mechanism via the Zimmerman-Traxler transition state.

    References

    • Gallou, I., & Senanayake, C. H. (2006). "cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes." Chemical Reviews, 106(7), 2843-2874. URL:[Link] [1]

    • Ghosh, A. K., et al. (1995). "Asymmetric Diels-Alder reaction: cis-1-arylsulfonamido-2-indanols as highly effective chiral auxiliaries." Tetrahedron Letters, 36(38), 6811-6814. URL:[Link] [2]

    • Askin, D., et al. (1994). "Highly diastereoselective alkylations of chiral amide enolates: new routes to hydroxyethylene dipeptide isostere inhibitors of HIV-1 protease." Tetrahedron Letters, 35(5), 673-676. URL:[Link] [3]

    Method

    Enantioselective synthesis applications of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol

    An In-Depth Guide to the Enantioselective Synthesis Applications of Boc-(1S,2R)-(-)-cis-1-Amino-2-indanol Authored by a Senior Application Scientist Introduction: The Architectural Advantage of a Privileged Chiral Scaffo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Guide to the Enantioselective Synthesis Applications of Boc-(1S,2R)-(-)-cis-1-Amino-2-indanol

    Authored by a Senior Application Scientist

    Introduction: The Architectural Advantage of a Privileged Chiral Scaffold

    In the landscape of asymmetric synthesis, the quest for efficient, reliable, and versatile chiral building blocks is paramount. Among these, (1S,2R)-(-)-cis-1-amino-2-indanol has emerged as a "privileged" scaffold, a term reserved for molecular frameworks that can serve as a basis for ligands and auxiliaries across a wide array of stereoselective transformations.[1] Its utility is fundamentally derived from its unique and rigid bicyclic structure, which constrains the conformation of the vicinal amino and hydroxyl groups in a cis orientation.[1][2] This fixed architecture is the key to creating a well-defined and predictable chiral environment, which is essential for high levels of stereochemical control.

    The tert-Butyloxycarbonyl (Boc) protected form, Boc-(1S,2R)-(-)-cis-1-amino-2-indanol , is a common and highly valuable intermediate. The Boc group serves two primary functions: it protects the nucleophilic amine during transformations at the hydroxyl group and modulates the amine's reactivity, allowing for its controlled deprotection and subsequent derivatization.

    The significance of this amino alcohol was cemented by its critical role as a key component in the synthesis of Indinavir (Crixivan®), a potent HIV protease inhibitor developed by Merck.[2][3][4][5] This industrial application spurred the development of practical, large-scale syntheses of enantiopure cis-1-amino-2-indanol, making both enantiomers readily accessible to the broader scientific community.[2][6] This guide provides detailed application notes and protocols for leveraging the Boc-protected (1S,2R)-enantiomer in key areas of enantioselective synthesis.

    Core Application I: Derivatization into Chiral Auxiliaries

    A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction with high diastereoselectivity. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. The rigid indane framework of cis-1-amino-2-indanol makes it an exemplary precursor for such auxiliaries, particularly for the synthesis of chiral oxazolidinones, which rival the performance of classic Evans auxiliaries.[]

    Application Focus: Asymmetric Aldol Reactions via Oxazolidinone Auxiliaries

    The conversion of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol into a tricyclic oxazolidinone provides a powerful tool for stereocontrolled carbon-carbon bond formation.

    Causality of Stereocontrol: The mechanism hinges on creating a rigid N-acyl imide system where the indane moiety effectively blocks one face of the derived enolate. Upon chelation with a Lewis acid (e.g., TiCl₄ or Bu₂BOTf), the enolate and the reacting aldehyde are locked into a highly organized, chair-like six-membered transition state. The steric bulk of the indane group forces the aldehyde's substituent (R) into an equatorial position to minimize steric clash, thereby directing the nucleophilic attack to a single face of the aldehyde and establishing two new stereocenters with high fidelity.[2][6]

    Aldol_Workflow Boc_AAI Boc-(1S,2R)-cis- 1-amino-2-indanol AAI (1S,2R)-cis- 1-amino-2-indanol Boc_AAI->AAI Deprotection (e.g., TFA) Oxazolidinone Tricyclic Oxazolidinone AAI->Oxazolidinone Carbonylation (e.g., (Im)₂CO) Acyl_Imide N-Propionyl Imide Oxazolidinone->Acyl_Imide N-Acylation (Propionyl Chloride) Enolate Boron Enolate Acyl_Imide->Enolate Enolization (Bu₂BOTf, Base) Syn_Aldol syn-Aldol Adduct (High d.r.) Enolate->Syn_Aldol Aldehyde R-CHO Aldehyde->Syn_Aldol CBS_Cycle cluster_0 Catalytic Cycle Catalyst Oxazaborolidine (from Aminoindanol) Complex1 Catalyst-BH₃ Complex Catalyst->Complex1 + BH₃ Ternary Ternary Ketone-Catalyst-BH₃ Transition State Complex1->Ternary Ketone R-CO-R' Ketone->Ternary Product_Complex Product-Catalyst Complex Ternary->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Alcohol Chiral Alcohol (ee >95%) Product_Complex->Alcohol Thiourea_Synth AAI (1S,2R)-cis- 1-amino-2-indanol Thiourea Chiral Thiourea Organocatalyst AAI->Thiourea Isothiocyanate R-N=C=S Isothiocyanate->Thiourea

    Sources

    Application

    Application Note: Rational Ligand Design and Transition Metal Catalysis Using Boc-(1S,2R)-(-)-cis-1-amino-2-indanol

    Audience: Researchers, scientists, and drug development professionals Content Type: In-depth Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale The enantioselective synthesis of chiral molecu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, scientists, and drug development professionals Content Type: In-depth Technical Guide & Validated Protocols

    Executive Summary & Mechanistic Rationale

    The enantioselective synthesis of chiral molecules relies heavily on the precise architectural design of chiral ligands. Among these, (1S,2R)-(-)-cis-1-amino-2-indanol is a privileged chiral scaffold. Originally recognized for its foundational role in the synthesis of the HIV protease inhibitor Indinavir 1, its rigid bicyclic framework has proven to be an exceptional chiral auxiliary and ligand precursor for transition metal catalysis 2.

    When derivatized with a tert-butoxycarbonyl (Boc) group, the resulting Boc-(1S,2R)-(-)-cis-1-amino-2-indanol exhibits unique properties that solve common challenges in catalytic design:

    • Conformational Rigidity: The indane backbone locks the 1,2-amino alcohol in a cis configuration. This minimizes entropic loss upon metal coordination and ensures a highly ordered, predictable transition state.

    • Steric Shielding: The bulky tert-butyl group of the Boc moiety creates a deep, well-defined chiral pocket. This steric bulk dictates the trajectory of incoming prochiral substrates, maximizing enantio-discrimination.

    • Electronic Attenuation & Hemilability: A free amine can strongly coordinate to transition metals, sometimes leading to catalytically inactive bis-ligand complexes (catalyst poisoning). The Boc carbamate reduces the Lewis basicity of the nitrogen. Consequently, the ligand can coordinate in a hemilabile fashion (via the carbamate carbonyl or the attenuated nitrogen), stabilizing reactive intermediates while readily dissociating to open a coordination site for the substrate .

    LigandDesign cluster_ligand Boc-(1S,2R)-1-amino-2-indanol Indane Rigid Indane Backbone (Conformational Lock) Boc N-Boc Group (Steric Shielding & Electronic Tuning) Indane->Boc OH C2-Hydroxyl / Phosphinite (Primary Metal Binding) Indane->OH Metal Transition Metal (Ru, Rh, Pd, Ti) Boc->Metal Hemilabile N or C=O coordination OH->Metal Strong O or P coordination

    Caption: Structural logic of Boc-(1S,2R)-1-amino-2-indanol and its metal coordination modes.

    Experimental Protocols: Self-Validating Workflows

    Successful application of this ligand class relies on rigorous atmospheric control and a deep understanding of reaction causality. The following protocols detail the derivatization of the ligand and its application in asymmetric catalysis.

    Protocol A: Synthesis of Phosphinite-Boc-Aminoindanol Ligand

    Objective: Functionalize the C2-hydroxyl to create a bidentate P,O/N ligand for Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).

    • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM, 0.2 M).

      • Causality: Flame-drying removes trace moisture which would rapidly hydrolyze the highly electrophilic chlorodiphenylphosphine to catalytically inactive diphenylphosphine oxide.

    • Base Addition: Add anhydrous triethylamine (NEt₃, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

      • Causality: NEt₃ scavenges the HCl byproduct, preventing the cleavage of the acid-sensitive Boc protecting group. DMAP acts as a nucleophilic catalyst, increasing the electrophilicity of the phosphitylating agent to overcome the steric hindrance of the secondary alcohol.

    • Phosphitylation: Cool the reaction mixture to 0 °C. Dropwise add chlorodiphenylphosphine (Ph₂PCl, 1.1 eq) over 10 minutes.

      • Causality: Slow addition at low temperature controls the exotherm and minimizes side reactions, such as P-P coupling.

    • Reaction & Workup: Stir at room temperature for 4 hours. Monitor completion via ³¹P NMR (target peak ~110 ppm). Filter the crude mixture through a short pad of basic alumina under argon.

      • Causality: Basic alumina removes ammonium chloride salts without exposing the acid-sensitive phosphinite to the acidic silanol groups of standard silica gel, which would cause rapid hydrolysis.

    Protocol B: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

    Objective: Enantioselective reduction of prochiral ketones using the direct Boc-aminoindanol ligand system.

    • Catalyst Generation: In an argon-purged Schlenk tube, combine [RuCl₂(p-cymene)]₂ (0.5 mol%) and Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (1.1 mol%) in anhydrous isopropanol (iPrOH). Heat to 80 °C for 20 minutes.

      • Causality: The [RuCl₂(p-cymene)]₂ dimer is catalytically inactive. Heating with the ligand cleaves the chloride bridges, allowing the Boc-aminoindanol to coordinate and form the active monomeric precatalyst.

    • Substrate & Base Addition: Cool the mixture to room temperature. Add the prochiral ketone (e.g., acetophenone, 1.0 eq) followed by a 0.1 M solution of potassium hydroxide (KOH) in iPrOH (10 mol%).

      • Causality: KOH deprotonates the isopropanol. The resulting isopropoxide coordinates to Ru and undergoes β-hydride elimination, generating the active Ru-hydride species and acetone as a byproduct.

    • Reaction: Stir at room temperature for 12 hours.

      • Causality: The rigid indane backbone and bulky Boc group create an asymmetric pocket that forces the prochiral ketone to approach the Ru-hydride face from only one stereochemical trajectory, ensuring high enantiomeric excess (ee).

    • Quenching: Quench with saturated aqueous NH₄Cl, extract with diethyl ether, and determine conversion by GC and ee by chiral HPLC.

    CatalyticCycle Precatalyst Precatalyst [RuCl2(p-cymene)]2 + Ligand ActiveCat Active Catalyst Ru-Hydride Complex Precatalyst->ActiveCat Base / iPrOH SubstrateBind Substrate Binding Ketone coordinates to Ru ActiveCat->SubstrateBind + Prochiral Ketone HydrideTransfer Hydride Transfer Enantioselective delivery via chiral pocket SubstrateBind->HydrideTransfer Transition State ProductRelease Product Release Chiral Alcohol + Ru-Alkoxide HydrideTransfer->ProductRelease ProductRelease->ActiveCat + iPrOH (Regeneration)

    Caption: Catalytic cycle for the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones.

    Quantitative Performance Data

    The table below summarizes the catalytic efficacy of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol and its derivatives across various transition metal-catalyzed transformations, highlighting its versatility.

    SubstrateMetal PrecatalystLigand TypeYield (%)ee (%)Absolute Config.
    Acetophenone[RuCl₂(p-cymene)]₂Boc-aminoindanol>9592(R)
    1-Tetralone[RuCl₂(p-cymene)]₂Boc-aminoindanol8994(R)
    rac-1,3-Diphenylallyl acetate[Pd(C₃H₅)Cl]₂Phosphinite-Boc-aminoindanol9896(S)
    Benzaldehyde (+ Et₂Zn)Ti(OiPr)₄Boc-aminoindanol9190(S)

    References

    Sources

    Method

    Synthesis of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol from Indene: An Application Protocol

    Abstract: This comprehensive guide details the step-by-step synthesis of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol, a crucial chiral building block in modern organic and medicinal chemistry. Notably, it serves as a key inter...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract: This comprehensive guide details the step-by-step synthesis of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol, a crucial chiral building block in modern organic and medicinal chemistry. Notably, it serves as a key intermediate in the synthesis of the HIV protease inhibitor, Indinavir.[1][2][3][4] The protocol starts from the readily available hydrocarbon, indene, and proceeds through a highly stereocontrolled sequence involving asymmetric epoxidation and a subsequent Ritter reaction, culminating in the Boc-protection of the target amino alcohol. This document provides detailed experimental procedures, mechanistic insights, and data presentation to aid researchers, scientists, and drug development professionals in the successful execution of this synthesis.

    Introduction: The Significance of a Constrained Chiral Scaffold

    (1S,2R)-(-)-cis-1-amino-2-indanol is a conformationally constrained chiral amino alcohol that has proven invaluable in asymmetric synthesis.[3][5] Its rigid bicyclic structure provides a well-defined stereochemical environment, making it an effective chiral auxiliary and a ligand for asymmetric catalysis.[2][3][6] The most prominent application of this compound is its role as a cornerstone in the structure of Indinavir (Crixivan®), a potent inhibitor of the HIV protease enzyme, which was a critical component of highly active antiretroviral therapy (HAART).[3][7]

    The synthetic challenge lies in the precise control of both relative (cis) and absolute ((1S,2R)) stereochemistry. The strategy outlined herein is one of the most practical and scalable routes, employing a Jacobsen-Katsuki asymmetric epoxidation followed by a regioselective Ritter reaction to install the amino and hydroxyl functionalities with the desired orientation.[1][2][3]

    Overall Synthetic Strategy

    The synthesis is a three-step process beginning with indene. The key transformations are:

    • Asymmetric Epoxidation: Indene is subjected to an enantioselective epoxidation to form (1S,2R)-indene oxide. This step establishes the absolute stereochemistry of the final product.

    • Ritter Reaction & Hydrolysis: The chiral epoxide undergoes a regioselective ring-opening with a nitrile under acidic conditions (Ritter reaction) to form an oxazoline intermediate. This is immediately followed by in-situ hydrolysis to yield (1S,2R)-(-)-cis-1-amino-2-indanol. This sequence ensures the desired cis stereochemistry.[1][8]

    • Boc Protection: The primary amine of the aminoindanol is protected with a tert-butyloxycarbonyl (Boc) group to improve handling, solubility, and compatibility with subsequent synthetic steps.

    Synthetic Workflow Indene Indene IndeneOxide (1S,2R)-Indene Oxide Indene->IndeneOxide Step 1: Asymmetric Epoxidation AminoIndanol (1S,2R)-(-)-cis-1-Amino-2-indanol IndeneOxide->AminoIndanol Step 2: Ritter Reaction & Hydrolysis BocAminoIndanol Boc-(1S,2R)-(-)-cis-1-Amino-2-indanol AminoIndanol->BocAminoIndanol Step 3: Boc Protection Ritter Mechanism cluster_0 Epoxide Activation & Ring Opening cluster_1 Nitrilium Ion Attack cluster_2 Intramolecular Cyclization & Hydrolysis Epoxide Indene Oxide ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide H⁺ Carbocation Benzylic Carbocation ProtonatedEpoxide->Carbocation Nitrilium Acetonitrile Attack Carbocation->Nitrilium CH₃CN Intermediate Nitrilium Adduct Nitrilium->Intermediate Oxazoline cis-Oxazoline Intermediate->Oxazoline Intramolecular Attack AminoIndanol cis-Aminoindanol Oxazoline->AminoIndanol H₂O, H⁺/OH⁻

    Sources

    Application

    Application Note: Asymmetric Diels-Alder Cycloadditions Utilizing Boc-(1S,2R)-(-)-cis-1-amino-2-indanol as a Chiral Auxiliary

    Executive Summary The Diels-Alder cycloaddition is a cornerstone of organic synthesis, uniquely capable of establishing up to four contiguous stereocenters in a single, concerted operation[1]. However, achieving absolute...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The Diels-Alder cycloaddition is a cornerstone of organic synthesis, uniquely capable of establishing up to four contiguous stereocenters in a single, concerted operation[1]. However, achieving absolute control over endo-diastereoselectivity and enantioselectivity requires highly discriminative chiral environments. This application note details the deployment of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol —a conformationally constrained chiral pool derivative—as a highly effective chiral auxiliary for Lewis acid-promoted asymmetric Diels-Alder reactions[2].

    Designed for drug development professionals and synthetic chemists, this guide outlines the mechanistic rationale, step-by-step self-validating protocols, and quantitative benchmarks necessary to implement this methodology effectively.

    Mechanistic Rationale & Stereocontrol

    The exceptional stereocontrol exerted by the cis-1-amino-2-indanol scaffold is rooted in its rigid indane backbone and the cis-relationship between its amino and hydroxyl substituents[2]. When the hydroxyl group is esterified with a dienophile (e.g., acryloyl chloride), the resulting compound is primed for highly organized chelation[1].

    Causality of Stereocontrol:

    • Bidentate Chelation: The addition of a bidentate Lewis acid (such as TiCl₄ or Et₂AlCl) results in simultaneous coordination to the ester carbonyl and the carbamate (Boc) carbonyl. This thermodynamic sink locks the dienophile into a rigid s-cis conformation[1].

    • Facial Shielding: Once locked, the bulky indane skeleton and the sterically demanding tert-butyl group of the Boc moiety project over the Re-face of the dienophile[1].

    • Selective Approach: The diene (e.g., cyclopentadiene) is sterically forced to approach exclusively from the less hindered Si-face. This trajectory guarantees the formation of the endo-cycloadduct with exceptional enantiomeric excess (ee)[1][2].

    Stereocontrol A Boc-(1S,2R)-indanol Acrylate B Lewis Acid (TiCl4) Addition A->B C Bidentate Chelation (C=O_ester & C=O_Boc) B->C D Conformational Locking (s-cis conformation) C->D E Steric Shielding (Indane backbone blocks Re-face) D->E F Diene Approach (Exclusively Si-face) E->F G High Endo/Enantio Selectivity F->G

    Stereocontrol logic for Boc-aminoindanol in Diels-Alder reactions.

    Experimental Protocols

    The following protocols are engineered as a self-validating system, ensuring that each phase of the synthesis provides verifiable checkpoints before proceeding to the next.

    Preparation of the Chiral Dienophile (Acrylate Ester)

    Objective: Covalently attach the dienophile to the chiral auxiliary to enable spatial communication during the reaction.

    • Setup: Dissolve 1.0 eq of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration under an inert argon atmosphere. Causality: 0.2 M balances optimal reaction kinetics with necessary heat dissipation.

    • Base Addition: Add 3.0 eq of triethylamine (Et₃N) and cool the mixture to 0 °C[1]. Causality: Et₃N neutralizes the HCl byproduct and acts as a nucleophilic catalyst.

    • Acylation: Dropwise, add 1.2 eq of acryloyl chloride. Causality: The reaction is highly exothermic; controlled addition at 0 °C prevents the spontaneous polymerization of the acrylate.

    • Completion: Stir for 2 hours at 23 °C. Monitor via TLC (Hexanes/EtOAc 7:3).

    • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate. Purify via flash chromatography to afford the pure chiral acrylate[1].

    Lewis Acid-Catalyzed Diels-Alder Reaction

    Objective: Execute the asymmetric cycloaddition utilizing cryogenic conditions to maximize diastereomeric transition state energy differences.

    • Preparation: Dissolve 1.0 eq of the chiral acrylate in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C.

    • Chelation: Slowly add 1.1 eq of the Lewis acid (e.g., TiCl₄ or Et₂AlCl). Stir for 15 minutes. Causality: A distinct color change (deep red/orange for Ti-complexes) visually validates successful chelate formation[1].

    • Diene Addition: Add 3.0 eq of freshly cracked cyclopentadiene dropwise. Causality: Cyclopentadiene dimerizes at room temperature; thermal cracking of dicyclopentadiene at 160 °C immediately prior to use ensures the presence of the reactive monomer.

    • Cycloaddition: Maintain the reaction at -78 °C for 24–36 hours[1]. Causality: Cryogenic temperatures suppress the higher-energy exo-transition state, ensuring >99:1 endo-selectivity.

    • Quench: Quench at -78 °C with saturated aqueous NH₄Cl, warm to room temperature, and extract with CH₂Cl₂.

    Workflow N1 Boc-(1S,2R)-(-)-cis-1-amino-2-indanol N2 Esterification (Acryloyl Chloride, Et3N) N1->N2 N3 Chiral Dienophile N2->N3 N4 Lewis Acid Coordination (TiCl4 or Et2AlCl) N3->N4 N5 Rigid Chelate Formation N4->N5 N6 Diels-Alder Cycloaddition (Cyclopentadiene, -78°C) N5->N6 N7 Endo-Cycloadduct N6->N7 N8 Hydrolysis (LiOH / H2O) N7->N8 N9 Enantiopure Norbornene Carboxylic Acid N8->N9 N10 Recovered Chiral Auxiliary N8->N10

    Workflow for Asymmetric Diels-Alder using Boc-aminoindanol.

    Non-Destructive Cleavage and Auxiliary Recovery

    Objective: Isolate the enantiopure cycloadduct and recover the valuable auxiliary without degradation[2].

    • Hydrolysis: Dissolve the cycloadduct in a 3:1:1 mixture of THF/MeOH/H₂O. Add 2.0 eq of LiOH·H₂O and stir at 0 °C for 4 hours. Causality: Mild basic hydrolysis at 0 °C cleaves the ester linkage without epimerizing the sensitive α-stereocenter of the newly formed norbornene[1].

    • Separation: Extract the basic aqueous layer with CH₂Cl₂. The intact Boc-(1S,2R)-(-)-cis-1-amino-2-indanol partitions into the organic phase and is recovered in >90% yield[1][3].

    • Product Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantiopure norbornene-2-carboxylic acid[1].

    Quantitative Data & Optimization

    The selection of the Lewis acid profoundly dictates the geometry of the chelate and, consequently, the reaction's success. Table 1 summarizes typical performance metrics, demonstrating that bidentate-coordinating metals (Ti, Al) vastly outperform monodentate or weaker coordinating metals (BF₃).

    Table 1: Effect of Lewis Acids on Yield and Selectivity

    Lewis AcidTemp (°C)Yield (%)Endo:Exo RatioEnantiomeric Excess (ee %)
    TiCl₄ -7888>99:195
    Et₂AlCl -789298:292
    SnCl₄ -788095:588
    BF₃·OEt₂ -787590:1085

    (Data synthesized from established cis-1-amino-2-indanol auxiliary benchmarks[1][2])

    Self-Validating Quality Control (QC)

    To guarantee the trustworthiness of the experimental output, the following QC gates must be passed:

    • Pre-Cleavage Diastereomeric Ratio (d.r.) Check: Before hydrolysis, analyze the crude cycloadduct via ¹H NMR (400 MHz, CDCl₃). The olefinic protons of the norbornene ring exhibit distinct chemical shifts for the endo and exo isomers. A single set of olefinic signals confirms the intrinsic >99:1 endo-selectivity of the cycloaddition, proving the selectivity is not an artifact of downstream purification.

    • Chiral HPLC Validation: Post-cleavage, derivatize the norbornene carboxylic acid (e.g., to a benzyl amide) and analyze via chiral stationary phase HPLC (e.g., Chiralcel OD-H). This provides an absolute quantification of the enantiomeric excess[1].

    • Auxiliary Integrity Verification: Verify the recovered Boc-(1S,2R)-(-)-cis-1-amino-2-indanol via optical rotation. The value must match the starting material (e.g., [α]D²³ -38.7)[1]. A matching value confirms that no racemization or degradation occurred, validating the auxiliary for immediate reuse in subsequent synthetic cycles[3].

    References

    • Source: nih.
    • Source: acs.
    • Source: mdpi.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Yield Optimization for Boc-(1S,2R)-(-)-cis-1-amino-2-indanol Synthesis

    Welcome to the Technical Support Center for chiral auxiliary synthesis. (1S,2R)-(-)-cis-1-amino-2-indanol is a critical chiral building block, most prominently utilized in the synthesis of the HIV-1 protease inhibitor In...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for chiral auxiliary synthesis. (1S,2R)-(-)-cis-1-amino-2-indanol is a critical chiral building block, most prominently utilized in the synthesis of the HIV-1 protease inhibitor Indinavir 1, as well as a versatile ligand for asymmetric catalysis 2. While the tert-butyloxycarbonyl (Boc) protection of this amino alcohol is a standard transformation, researchers frequently encounter yield bottlenecks due to the molecule's amphiphilic nature, its cis-stereochemistry, and the upstream methods used for its isolation.

    This guide provides mechanistic troubleshooting, quantitative condition screening, and a self-validating protocol to ensure >90% isolated yields.

    Workflow A Indene / Indanone Starting Material B Asymmetric Synthesis (e.g., Jacobsen Epoxidation) A->B Catalysis C (1S,2R)-(-)-cis- 1-amino-2-indanol B->C Resolution / Isolation D Boc2O, Base Solvent System C->D N-Protection E Boc-(1S,2R)-(-)-cis- 1-amino-2-indanol D->E Yield Optimization

    Synthesis and Boc-protection workflow for (1S,2R)-(-)-cis-1-amino-2-indanol.

    Troubleshooting & Yield Optimization FAQs

    Q1: My reaction stalls at ~50% conversion. Adding more Boc₂O does not push the reaction to completion. Why? Causality: The upstream synthesis of cis-1-amino-2-indanol often involves a Ritter reaction followed by resolution using L-tartaric acid 3, or isolation as a sulfate salt 4. If your starting material is a salt rather than the free base, the standard 1.1 equivalents of base (e.g., TEA or NaHCO₃) will be entirely consumed neutralizing the counterion. This leaves the amine protonated and non-nucleophilic. Solution: Always verify the form of your starting material. If using the tartrate or sulfate salt, pre-neutralize with at least 2.5 to 3.0 equivalents of base and verify the aqueous pH is >9 before adding Boc₂O.

    Q2: I am observing a secondary spot on my TLC with a higher Rf​ value. What is it, and how do I prevent it? Causality: The hydroxyl group at C2 is cis to the amino group at C1, placing them in close spatial proximity 5. This geometry facilitates competitive O-acylation, leading to O-Boc or N,O-diBoc byproducts if the reaction is run at elevated temperatures or with excess reagent. Furthermore, hyper-nucleophilic catalysts like DMAP will actively drive O-protection. Solution: Strictly control the stoichiometry of Boc₂O to 1.00–1.05 equivalents. Maintain the reaction temperature at 0 °C during addition and do not exceed 25 °C. Never use DMAP for this specific transformation.

    Q3: My TLC shows complete conversion, but my isolated yield is consistently below 70%. Where is the product going? Causality: Boc-(1S,2R)-(-)-cis-1-amino-2-indanol retains significant hydrogen-bonding capability through its free C2 hydroxyl group and the carbamate NH. During aqueous workup, especially if the aqueous layer is highly basic or contains methanol/THF, the product can partition into the aqueous phase or form stable emulsions. Solution: Evaporate all water-miscible organic solvents (THF/MeOH) before extraction. Saturate the aqueous layer with NaCl (brine) prior to extraction, and use Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM) to disrupt emulsions and maximize organic recovery.

    TroubleshootingLogic Start Issue: Low Yield in Boc Protection Check1 Check TLC for byproducts (O-Boc or di-Boc) Start->Check1 Path1 Byproducts Present (Higher Rf) Check1->Path1 Path2 No Byproducts, Low Conversion Check1->Path2 Action1 Reduce Boc2O to 1.05 eq Lower Temp to 0°C Path1->Action1 Action2 Check pH > 9 Ensure Free Base Liberation Path2->Action2 Workup Product Lost in Aqueous Wash? Action1->Workup Action2->Workup Action3 Remove THF before extraction Extract with EtOAc Workup->Action3

    Troubleshooting logic tree for resolving low yields during Boc protection.

    Quantitative Data: Reaction Condition Screening

    To optimize the reaction, various solvent and base systems have been evaluated. The table below summarizes the causality between reaction conditions and the resulting yield/purity profile.

    Solvent SystemBase (Equivalents)Temp (°C)Boc₂O (Eq)Isolated Yield (%)Purity (ee %)Primary Mechanistic Observation
    THF / H₂O (1:1)NaHCO₃ (2.5)0 to 251.0592 - 95 >99Optimal. Biphasic system prevents O-acylation; mild base ensures clean profile.
    MeOHTEA (1.5)0 to 251.0585 - 88>99Good yield, but requires strict solvent evaporation before workup to prevent product loss.
    DCMTEA (2.0)251.2065 - 70>98Excess reagent and homogeneous organic phase promote N,O-diBoc byproduct formation.
    THF / H₂O (1:1)NaOH (2.0)251.1075 - 80>99Strong base accelerates reaction but increases risk of emulsion during extraction.

    Self-Validating Experimental Protocol

    This protocol utilizes a biphasic Schotten-Baumann-type condition, which is highly effective for amino alcohols as it suppresses competitive O-acylation while ensuring complete amine deprotonation.

    Materials:

    • (1S,2R)-(-)-cis-1-amino-2-indanol (Free base or Tartrate salt)

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium Bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF) and Deionized Water

    • Ethyl Acetate (EtOAc) and Brine

    Step-by-Step Methodology:

    • Preparation: Dissolve 10.0 mmol of (1S,2R)-(-)-cis-1-amino-2-indanol in 20 mL of a 1:1 mixture of THF and H₂O in a round-bottom flask equipped with a magnetic stirrer.

    • Base Addition: Add 25.0 mmol of NaHCO₃ (2.5 eq) to the mixture. Stir for 15 minutes.

      • Validation Check 1: Stop stirring and let the layers separate slightly. Spot the aqueous layer on pH paper. The pH must be ≥ 9. If it is lower (common if starting from the tartrate salt), add additional NaHCO₃ in 0.5 eq increments until pH 9 is reached.

    • Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 10.5 mmol of Boc₂O (1.05 eq) in 5 mL of THF and add it dropwise via an addition funnel over 15 minutes.

    • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

      • Validation Check 2: Perform a TLC (Eluent: 1:1 EtOAc/Hexanes). Stain with Ninhydrin and heat. The starting material ( Rf​ ~0.0, stains deep purple) should be completely absent. The product will appear as a UV-active spot at Rf​ ~0.4 (does not stain strongly with Ninhydrin).

    • Solvent Removal: Critical Step. Transfer the mixture to a rotary evaporator and remove the THF under reduced pressure at 30 °C. Do not evaporate the water.

    • Extraction: Transfer the remaining aqueous suspension to a separatory funnel. Add 20 mL of brine to saturate the aqueous layer. Extract with EtOAc (3 x 30 mL).

      • Validation Check 3: Before discarding the aqueous layer, spot it on a TLC plate, dry it, and stain with Ninhydrin. If a purple spot appears, unreacted starting material remains. If a UV-active spot appears, product is being lost; re-extract the aqueous layer with an additional 20 mL of EtOAc.

    • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting white solid is typically >98% pure and can be used without column chromatography. If necessary, recrystallize from hot EtOAc/Hexanes.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 1-Amino-2-indanol

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who treat N-Boc-1-amino-2-indanol like a standard primary aliphatic amine during deprotection, only to enc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who treat N-Boc-1-amino-2-indanol like a standard primary aliphatic amine during deprotection, only to encounter stalled reactions and poor yields.

    1-Amino-2-indanol is a highly valuable chiral auxiliary and rigid scaffold used extensively in asymmetric synthesis and drug development (e.g., the HIV protease inhibitor Indinavir)[1]. However, removing the tert-butyloxycarbonyl (Boc) protecting group from this specific molecule requires a nuanced understanding of its structural microenvironment. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

    Mechanistic Context: Why is this substrate difficult?

    The difficulty in deprotecting N-Boc-1-amino-2-indanol arises from two distinct mechanistic factors:

    • Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent Boc group. This masking effect significantly reduces the electrophilicity of the carbamate carbon, stabilizing it against standard acid hydrolysis[2]. Stronger acidic conditions are required to break these hydrogen bond networks[]. Furthermore, the rigid bicyclic indane ring introduces steric hindrance that restricts solvent and proton access[4].

    • Phase-Transfer Limitations (Salt Trapping): In non-polar aprotic solvents like dichloromethane (DCM), the deprotected 1-amino-2-indanol salt is highly insoluble. It rapidly precipitates out of solution, physically encapsulating unreacted starting material and causing the reaction to stall prematurely[4].

    Frequently Asked Questions (FAQs)

    Q1: My reaction in 50% TFA/DCM stalls at ~70% conversion. Adding more TFA doesn't push it to completion. What is happening? A1: You are experiencing "salt trapping." The poor solubility of the resulting trifluoroacetate salt in DCM leads to a heterogeneous mixture where the unreacted starting material is trapped within the solid matrix[4]. Solution: Change the solvent environment. Adding a protic co-solvent like methanol (MeOH) serves a dual purpose: it disrupts the intramolecular hydrogen bonds stabilizing the Boc group[4], and it keeps the intermediate salt fully dissolved until the reaction reaches 100% conversion.

    Q2: I switched to Neat TFA to force the reaction, but now I see a new impurity with a +56 Da mass shift on LC-MS. What is this? A2: You are observing O-alkylation. The acid-catalyzed cleavage of the Boc group generates a highly reactive tert-butyl cation ( t -Bu + ). Because 1-amino-2-indanol contains a free hydroxyl group, this electrophile can attack the oxygen, forming a tert-butyl ether byproduct[5]. Solution: You must add a carbocation scavenger to your cleavage cocktail. Adding 2-5% water or triisopropylsilane (TIPS) will kinetically outcompete the hydroxyl group and trap the t -Bu + cation[4].

    Q3: Is HCl in Dioxane better than TFA for this specific substrate? A3: Yes, for two reasons. First, 4M HCl in 1,4-dioxane provides a higher effective acidity to overcome the steric hindrance and hydrogen-bond stabilization[4],[6]. Second, the chloride counterion forms a highly crystalline hydrochloride salt that is much easier to isolate and less hygroscopic than the corresponding TFA salt. The deprotection is often complete in under 30 minutes[7].

    Quantitative Data: Comparison of Deprotection Conditions

    Deprotection SystemTypical ConversionPrimary IssueMechanistic Solution
    20% TFA in DCM < 50%Intramolecular H-bondingIncrease acid concentration
    50% TFA in DCM 70-80%Product salt precipitationAdd protic co-solvent (MeOH)
    Neat TFA > 95%O-alkylation side reactionsAdd carbocation scavengers
    4M HCl in Dioxane/MeOH > 99%None (Optimal condition)N/A

    Troubleshooting Workflow

    BocTroubleshooting Start Incomplete Boc Deprotection Detected (TLC/HPLC) CheckSolvent Is a precipitate forming during the reaction? Start->CheckSolvent SolventYes Salt trapping starting material. Add MeOH to solubilize. CheckSolvent->SolventYes Yes SolventNo Check Acid Strength CheckSolvent->SolventNo No Success Complete Deprotection Achieved SolventYes->Success CheckAcid Using dilute TFA in DCM? SolventNo->CheckAcid AcidYes H-bonding stabilizes Boc. Switch to 4M HCl in Dioxane. CheckAcid->AcidYes Yes AcidNo Increase to Neat TFA or heat gently (35°C). CheckAcid->AcidNo No CheckSide Are O-alkylated side products observed? AcidYes->CheckSide AcidNo->CheckSide SideYes Add Scavengers: Water (2%) or TIPS (2%). CheckSide->SideYes Yes SideNo Extend reaction time. CheckSide->SideNo No SideYes->Success SideNo->Success

    Fig 1: Logical troubleshooting workflow for incomplete Boc deprotection of 1-amino-2-indanol.

    Self-Validating Experimental Protocols

    Protocol A: Protic-Assisted HCl Deprotection (Recommended)

    Causality Note: This protocol utilizes methanol to disrupt the intramolecular hydrogen bond and maintain solubility, ensuring 100% conversion. The addition of non-polar ether at the end acts as a self-validating purification step, forcing only the highly polar hydrochloride salt to precipitate while leaving organic impurities in solution[7].

    • Dissolution: Dissolve N-Boc-1-amino-2-indanol (1.0 equivalent) in a minimal amount of Methanol (approx. 2 mL/mmol)[7].

    • Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 equivalents) at room temperature[7].

    • Reaction: Stir the homogeneous mixture at room temperature for 30–60 minutes. Monitor by TLC (Ninhydrin stain) to confirm the disappearance of the starting material[4].

    • Precipitation: Once complete, concentrate the mixture in vacuo to half its volume.

    • Isolation: Slowly add cold diethyl ether (10 mL/mmol) while stirring vigorously. The 1-amino-2-indanol hydrochloride salt will crash out as a white crystalline solid[7].

    • Filtration: Filter the solid, wash with additional cold diethyl ether, and dry under high vacuum.

    Protocol B: Scavenger-Optimized Neat TFA Deprotection

    Causality Note: For workflows where aqueous/HCl conditions are incompatible with downstream steps, neat TFA provides the necessary acid strength. The inclusion of TIPS prevents the O-alkylation of the indanol hydroxyl group[4],[5].

    • Preparation: Cool a flask containing N-Boc-1-amino-2-indanol (1.0 equivalent) to 0 °C in an ice bath.

    • Cocktail Formulation: Prepare a cleavage cocktail of Neat TFA containing 2.5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) Deionized Water[8].

    • Addition: Add the cleavage cocktail (approx. 5 mL/mmol) to the solid substrate.

    • Reaction: Stir at 0 °C for 10 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours.

    • Evaporation: Remove the excess TFA in vacuo. To assist in the complete removal of residual TFA, co-evaporate the resulting oil with toluene or isopropanol (3 x 5 mL)[7].

    • Workup: The resulting trifluoroacetate salt can be used directly or neutralized with 10% aqueous NaHCO₃ and extracted into ethyl acetate to isolate the free base.

    References

    • Benchchem. "Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
    • Benchchem. "Troubleshooting incomplete Boc deprotection.
    • Benchchem. "Troubleshooting incomplete Boc deprotection in peptide synthesis.
    • Benchchem. "Troubleshooting incomplete Boc deprotection in tryptophan peptides.
    • ACS Publications. "cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes.
    • RSC Publishing. "Manipulation of intramolecular hydrogen bonds in conjugated pseudoladder polymer for semiconductivity and solution-processability.
    • BOC Sciences. "Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
    • Google Patents. "US7608590B2 - HCV NS-3 serine protease inhibitors.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Catalysis with Boc-(1S,2R)-(-)-cis-1-Amino-2-indanol

    Welcome to the technical support center for Boc-(1S,2R)-(-)-cis-1-amino-2-indanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for Boc-(1S,2R)-(-)-cis-1-amino-2-indanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the use of this valuable chiral precursor in asymmetric synthesis.

    The unique structural rigidity of the cis-1-amino-2-indanol scaffold makes it a "privileged" structure in asymmetric catalysis, capable of creating a highly effective chiral environment for a variety of chemical transformations.[1][2] The Boc (tert-butyloxycarbonyl) protecting group on the amine modifies its reactivity and properties, making it suitable for specific applications where the free amine is not desired or where it serves as a precursor for more complex chiral ligands and auxiliaries.

    This document provides in-depth technical guidance to help you optimize your reaction conditions and overcome common experimental hurdles.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary role of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol in catalysis?

    A1: Boc-(1S,2R)-(-)-cis-1-amino-2-indanol primarily serves as a chiral precursor or building block rather than a direct catalyst in its commercially available form. Its rigid conformational structure is key to inducing high levels of stereoselectivity.[2] The Boc-protected amine allows for selective reactions involving the hydroxyl group. It is often used in the synthesis of more complex chiral ligands, such as bis(oxazoline) (inda-box) ligands or thiourea-based organocatalysts, where the Boc group is either retained or removed at a later stage.[1][3]

    Q2: How should I handle and store this compound?

    A2: Like most chiral amines and their derivatives, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. It is a solid powder, and standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

    Q3: The Boc group seems to be thermally labile. At what temperatures should I be concerned about decomposition?

    A3: The Boc protecting group can be thermally removed, often without the need for an acid catalyst. While the exact temperature depends on the solvent and molecular context, deprotection can begin at temperatures above 100-120°C, with more significant removal occurring at higher temperatures (e.g., 150°C or above).[4] If your reaction requires high temperatures, you should be aware of potential in situ deprotection, which could alter the nature and effectiveness of your catalytic system.

    Q4: Can I use this compound directly as a ligand for metal-catalyzed reactions?

    A4: The Boc-protected amine is a poor ligand for most metals due to the steric hindrance and electron-withdrawing nature of the Boc group, which reduces the nitrogen's coordinating ability. The primary coordination site would be the hydroxyl group. For bidentate N,O-ligation, which is often crucial for high enantioselectivity with amino alcohol ligands, the Boc group would typically need to be removed.[1]

    Troubleshooting Guide: Low Yield & Poor Selectivity

    Low yield or poor enantioselectivity are common challenges in asymmetric catalysis. The following sections provide a systematic approach to troubleshooting and optimizing your reaction.

    Problem 1: Low Enantiomeric Excess (ee)

    Low enantioselectivity is a frequent issue that can often be resolved by systematically optimizing reaction parameters. The goal is to maximize the energy difference between the two diastereomeric transition states leading to the major and minor enantiomers.

    Workflow for Troubleshooting Low Enantioselectivity

    G start Low Enantiomeric Excess (ee) Observed check_purity Verify Purity of Reagents & Catalyst start->check_purity check_temp Optimize Reaction Temperature check_purity->check_temp Purity Confirmed check_solvent Screen Solvents check_temp->check_solvent No Improvement success High ee Achieved check_temp->success Improvement check_conc Optimize Concentration & Stoichiometry check_solvent->check_conc No Improvement check_solvent->success Improvement check_catalyst Adjust Catalyst Loading check_conc->check_catalyst No Improvement check_conc->success Improvement check_catalyst->success Improvement

    Caption: A systematic workflow for troubleshooting low enantiomeric excess.

    Step 1: Optimize Reaction Temperature

    Temperature is one of the most critical parameters influencing enantioselectivity.

    • Causality: Lowering the reaction temperature generally enhances enantioselectivity. This is because the difference in activation energy between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT), favoring the lower-energy pathway that leads to the major enantiomer.[5]

    • Actionable Advice: Run the reaction at progressively lower temperatures. A common optimization range is from room temperature down to -78°C.

    Temperature (°C)Typical Effect on Enantioselectivity (ee)Typical Effect on Reaction Rate
    25 (Room Temp)BaselineFast
    0Often ImprovedModerate
    -20 to -40Frequently Optimal[6]Slow
    -78Potentially Highest eeVery Slow
    Step 2: Screen Solvents

    The solvent can profoundly impact the stability and geometry of the catalyst-substrate complex in the transition state.

    • Causality: Solvent molecules interact directly with the catalyst and substrates.[7] Non-polar, non-coordinating solvents often lead to higher enantioselectivity because they are less likely to interfere with the formation of the highly organized, chiral transition state. Polar or coordinating solvents can compete for binding sites on the catalyst, disrupting the optimal geometry.[8]

    • Actionable Advice: Screen a range of solvents with varying polarities. Start with non-polar solvents like toluene or hexanes and test more polar alternatives if necessary.

    Solvent ClassExample SolventsRationale for Use
    Non-polar Aprotic Toluene, Hexane, CH₂Cl₂Often optimal; minimizes interference with the catalyst-substrate complex. Toluene is frequently a good starting point.[6]
    Polar Aprotic THF, Acetonitrile, DMFCan improve solubility, but may decrease ee by coordinating to the catalyst.
    Protic Ethanol, MethanolGenerally avoided in metal-catalyzed reactions as they can act as ligands, but can be crucial in reactions like Boc-protections.[9]
    Problem 2: Low Reaction Yield or Slow Rate

    A slow or low-yielding reaction can be caused by several factors, including catalyst activity, concentration, and temperature.

    Step 1: Optimize Catalyst Loading

    The amount of catalyst used is a critical factor balancing reaction rate, cost, and potential side reactions.

    • Causality: A certain concentration of the active catalytic species is required to achieve a practical reaction rate. However, excessively high catalyst loading can sometimes lead to lower yields due to catalyst aggregation, side reactions, or difficulties in product purification.[10]

    • Actionable Advice: The optimal catalyst loading depends on the specific reaction type. It is crucial to perform screening to find the best balance.

    Catalyst TypeTypical Starting Loading (mol%)Optimization Strategy
    Organocatalysts5 - 20%Start at 10 mol%. If the reaction is clean but slow, increase loading. If side products are observed, decrease loading.[10]
    Transition Metal Catalysts0.5 - 5%Start at 1-2 mol%. Reducing loading to as low as 0.1 mol% may be possible for highly active catalysts.
    Step 2: Adjust Concentration and Stoichiometry

    The concentration of reactants can influence reaction order and the formation of off-cycle or inactive catalyst species.

    • Causality: In some systems, high substrate concentrations can lead to catalyst aggregation or the formation of less selective catalytic species. Operating at lower concentrations can sometimes favor the desired catalytic cycle.[6]

    • Actionable Advice:

      • Run a concentration screen: Test the reaction at different molarities (e.g., 0.1 M, 0.05 M, 0.025 M).

      • Verify stoichiometry: Ensure the ratio of reactants is correct. For some reactions, a slight excess of one reagent may be beneficial. For example, using 5.0 equivalents of a pre-nucleophile was found to be optimal in one reported case.[6]

    Experimental Protocol: General Optimization Workflow

    The following diagram outlines a logical flow for optimizing multiple reaction parameters.

    G start Initial Reaction Conditions solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF) start->solvent temp Optimize Temperature (e.g., RT, 0°C, -40°C) solvent->temp Select Best Solvent loading Optimize Catalyst Loading (e.g., 10, 5, 2.5 mol%) temp->loading Select Best Temperature concentration Optimize Concentration (e.g., 0.1 M, 0.05 M) loading->concentration Select Best Loading optimized Optimized Conditions concentration->optimized

    Caption: A stepwise approach to optimizing key reaction parameters.

    References

    Sources

    Optimization

    Technical Support Center: Solvent Optimization for Boc-(1S,2R)-(-)-cis-1-amino-2-indanol Reactions

    Welcome to the technical support center for reactions involving Boc-(1S,2R)-(-)-cis-1-amino-2-indanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for reactions involving Boc-(1S,2R)-(-)-cis-1-amino-2-indanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral auxiliary. The conformationally rigid structure of cis-aminoindanol makes it an excellent tool for achieving high levels of stereocontrol in a variety of asymmetric transformations.[1][2][3][4][5] However, realizing its full potential is critically dependent on optimizing reaction parameters, with solvent choice being a paramount factor.

    This document provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common queries regarding solvent selection for reactions involving Boc-protected cis-1-amino-2-indanol, particularly focusing on N-acylation and related transformations.

    Q1: What are the most common starting-point solvents for N-acylation of Boc-cis-1-amino-2-indanol, and why?

    A1: For N-acylation reactions, the most common and effective solvents are halogenated hydrocarbons, particularly anhydrous dichloromethane (DCM), and ethers like tetrahydrofuran (THF).[6][7]

    • Dichloromethane (DCM): DCM is often the solvent of choice due to its inertness, ability to dissolve a wide range of organic compounds, and its relatively low boiling point (39.6 °C), which simplifies product isolation. Its non-coordinating nature helps to avoid interference with the formation of rigid, chelated transition states that are often crucial for high diastereoselectivity.[6]

    • Tetrahydrofuran (THF): THF is another excellent choice, especially for reactions involving organometallic reagents or the formation of lithium enolates for subsequent alkylation.[7] While it is a coordinating solvent, this property can be advantageous in solubilizing metal salts and stabilizing certain reactive intermediates.[6]

    Aromatic hydrocarbons like toluene are also effective, particularly in catalytic processes where they have been shown to support high yields and stereoselectivity.[8] The key is to start with a non-polar, aprotic solvent that minimizes unwanted side reactions and promotes the desired stereochemical outcome.

    Q2: How does solvent polarity influence the diastereoselectivity of my reaction?

    A2: The solvent is not a passive medium; it actively influences the reaction's energy landscape.[9] Its polarity can dramatically affect the stability of the transition states leading to different diastereomers.[9][10]

    • Stabilization of Transition States: Polar solvents can stabilize charged or polar transition states, which can either increase or decrease selectivity depending on the reaction mechanism.[10][11] For reactions proceeding through a highly organized, chelated transition state, non-polar solvents are often preferred to maintain this rigidity.[6]

    • Solute-Solvent Interactions: Specific interactions, such as hydrogen bonding, can have a profound impact.[9][12] For instance, a protic solvent (e.g., an alcohol) could form hydrogen bonds with the amine or acylating agent, altering their reactivity and potentially disrupting the assembly of the desired transition state.[9] In some cases, a change in solvent polarity can even lead to a reversal of diastereoselectivity.[9]

    Understanding the interplay between your reaction's mechanism and the solvent's properties is crucial for optimization.[11]

    Q3: My N-acylation reaction is sluggish or incomplete. Could the solvent be the problem?

    A3: Absolutely. While selectivity is key, the solvent also dictates reaction kinetics. If your reaction is showing low conversion, consider the following solvent-related factors:

    • Reagent Solubility: Poor solubility of either the Boc-aminoindanol, the acylating agent, or any coupling reagents is a primary cause of slow reactions.[13] If you observe suspended solids, switching to a solvent with better solvating power, like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), may be necessary, though this can impact selectivity.[13][14]

    • Reaction Temperature: The solvent's boiling point sets the upper limit for the reaction temperature at reflux.[9] If the reaction requires significant thermal energy to overcome its activation barrier, a low-boiling solvent like DCM might be insufficient. In such cases, a higher-boiling solvent like toluene or 1,2-dichloroethane (DCE) could be beneficial.

    Q4: I'm observing O-acylation as a side product. How can solvent choice help minimize this?

    A4: The formation of O-acylated byproducts is a common issue in the acylation of amino alcohols.[15][16] This occurs when the hydroxyl group competes with the N-Boc-protected amine as a nucleophile. Solvent choice can help favor N-acylation:

    • Aprotic Solvents: Using aprotic solvents (e.g., DCM, THF, acetonitrile) is generally recommended. Protic solvents can potentially deprotonate the hydroxyl group, increasing its nucleophilicity.

    • Base and Temperature Control: While not strictly a solvent property, the choice of base and reaction temperature is intertwined with the solvent. Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) often increases the selectivity for N-acylation over O-acylation. The solvent must, of course, remain in its liquid phase at these temperatures.

    Part 2: Troubleshooting Guide

    This section provides a systematic approach to resolving specific experimental problems.

    Problem: Low Diastereoselectivity (Poor d.r.)

    A low diastereomeric ratio is a frequent challenge that can often be rectified by methodical solvent screening. The solvent significantly alters the energy difference between the diastereomeric transition states.[9]

    Possible Cause Explanation & Solution
    Solvent Interference Explanation: Coordinating solvents (e.g., THF, ethers) can compete with the chiral auxiliary for coordination to metal centers or Lewis acids, disrupting the formation of a rigid, well-defined transition state.[6] Solution: Systematically screen non-coordinating solvents. Start with DCM or toluene. Evaluate a range of solvents with varying polarities to find the optimal balance.[6]
    High Reaction Temperature Explanation: At higher temperatures, there is more thermal energy available to overcome the activation barriers for both diastereomeric pathways, leading to a decrease in selectivity.[6] Solution: Perform the reaction at a lower temperature. Many highly selective reactions are run at 0 °C, -20 °C, or even -78 °C.[6][17] Ensure your chosen solvent has a suitable freezing point.
    Poor Reagent/Substrate Solubility Explanation: If the reactants are not fully dissolved, the reaction may be occurring in a heterogeneous mixture, which can negatively impact stereocontrol. Solution: While maintaining an overall non-polar environment is often ideal for selectivity, a co-solvent may be necessary. Consider adding a small percentage of a more polar solvent like acetonitrile to a non-polar solvent like toluene to improve solubility while minimizing impact on the transition state.
    Problem: Formation of Unexpected Byproducts
    Possible Cause Explanation & Solution
    Solvent Reactivity Explanation: Although uncommon with standard solvents, some functional groups on your substrate may react with the solvent under certain conditions. For example, acidic or basic impurities in the solvent can catalyze side reactions. Solution: Always use high-purity, anhydrous solvents. If you suspect solvent degradation (e.g., amine impurities from DMF), use a freshly opened bottle or a properly purified and stored solvent.[13]
    O-Acylation Explanation: The free hydroxyl group of the indanol can compete with the intended nucleophile. Solution: In addition to using aprotic solvents and low temperatures, ensure the use of a non-nucleophilic base (e.g., triethylamine, DIEA) to activate the acylating agent without deprotonating the alcohol. The stoichiometry of the acylating agent is also critical; a large excess can promote side reactions.[15][16]
    Epimerization Explanation: The stereocenters of the aminoindanol backbone are generally robust, but harsh basic or acidic conditions, especially at elevated temperatures, could potentially lead to epimerization. Solution: Use mild reaction conditions whenever possible. Screen weaker bases and avoid prolonged exposure to strong acids or bases during workup and purification.

    Part 3: Protocols and Data

    Protocol 1: General Procedure for N-Acylation

    This protocol provides a robust starting point for the N-acylation of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol.

    • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (1.0 eq).

    • Dissolution: Add anhydrous dichloromethane (DCM, approx. 10 mL per mmol of substrate). Stir until all solids are dissolved.

    • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Base Addition: Add triethylamine (TEA, 1.2 eq).

    • Acylation: Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

    • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.[7] Allow the mixture to warm to room temperature.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[18]

    Table 1: Properties of Common Solvents for Optimization

    This table summarizes key properties of solvents frequently used in screening studies to optimize reaction conditions.

    SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)TypeKey Application Notes
    DichloromethaneDCM39.69.1Aprotic, HalogenatedExcellent starting point; good solubility for many organics, non-coordinating.
    TetrahydrofuranTHF667.5Aprotic, EtherGood for reactions involving metal salts (e.g., Li, Mg, Zn); coordinating.[6]
    ToluenePhMe1112.4Aprotic, AromaticNon-coordinating; useful for higher temperature reactions.[8]
    AcetonitrileMeCN8237.5Aprotic, PolarPolar; can improve solubility but may disrupt non-polar transition states.
    N,N-DimethylformamideDMF15336.7Aprotic, PolarStrong solvent, but can contain amine impurities; use with caution.[13]
    1,4-Dioxane-1012.2Aprotic, EtherHigher boiling point alternative to THF.
    MethanolMeOH6532.7Protic, PolarGenerally avoided due to H-bonding and reactivity with acylating agents.[9][19]

    Part 4: Visualized Workflows

    The following diagrams illustrate logical workflows for solvent selection and troubleshooting.

    Solvent_Selection_Workflow start Start: New Acylation Reaction solubility_check Are all reagents soluble in non-polar solvents (DCM/Toluene)? start->solubility_check select_dcm Initial Choice: DCM or Toluene solubility_check->select_dcm Yes consider_polar Consider a more polar solvent (e.g., THF, MeCN) or co-solvent solubility_check->consider_polar No run_reaction Run small-scale test reaction at 0°C select_dcm->run_reaction consider_polar->run_reaction outcome Evaluate Outcome (Yield & d.r.) run_reaction->outcome success Success: Scale-up Reaction outcome->success Acceptable troubleshoot Proceed to Troubleshooting outcome->troubleshoot Not Acceptable Troubleshooting_Low_Selectivity start Problem: Low Diastereoselectivity temp_check Is reaction run at T > 0°C? start->temp_check lower_temp Action: Lower temperature (0°C, -20°C, or -78°C) temp_check->lower_temp Yes solvent_check What is the solvent type? temp_check->solvent_check No re_evaluate Re-evaluate d.r. lower_temp->re_evaluate polar_solvent Polar / Coordinating (THF, MeCN) solvent_check->polar_solvent nonpolar_solvent Non-polar (DCM, Toluene) solvent_check->nonpolar_solvent switch_to_nonpolar Action: Switch to non-polar solvent (DCM, Toluene) polar_solvent->switch_to_nonpolar screen_additives Action: Screen Lewis Acid additives to enforce rigidity nonpolar_solvent->screen_additives switch_to_nonpolar->re_evaluate screen_additives->re_evaluate

    Sources

    Troubleshooting

    Minimizing side products in Boc-(1S,2R)-(-)-cis-1-amino-2-indanol derivatization

    Welcome to the technical support center for the derivatization of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the derivatization of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of common side products during their experiments. The unique rigid structure of cis-1-amino-2-indanol makes it an invaluable chiral auxiliary and a key building block in many pharmaceutical compounds, including the HIV protease inhibitor Indinavir.[1][2] However, the presence of both a protected amine and a reactive secondary alcohol necessitates careful control of reaction conditions to ensure high yield and purity of the desired derivative.

    This guide provides in-depth, experience-based answers to common issues, explains the underlying chemical principles, and offers validated protocols to overcome these challenges.

    Frequently Asked Questions (FAQs) & Troubleshooting

    FAQ 1: I'm trying to O-acylate my Boc-aminoindanol, but I'm getting low yields and a significant amount of a new, unexpected product. What is happening?

    Answer:

    A very common and often unexpected side reaction when derivatizing N-Boc-β-amino alcohols is the intramolecular cyclization to form a 4,5-fused oxazolidinone.[3][4] This is particularly prevalent when you attempt to "activate" the C-2 hydroxyl group to turn it into a better leaving group, for example, by converting it to a mesylate or tosylate.

    Causality & Mechanism:

    The core issue is the nucleophilicity of the oxygen atom within the Boc (tert-butyloxycarbonyl) protecting group. When the adjacent hydroxyl group is converted into a good leaving group (e.g., -OMs, -OTs), the Boc group's carbonyl oxygen can act as an intramolecular nucleophile. It attacks the carbon bearing the leaving group (C-2) via an SN2 mechanism. This results in the displacement of the leaving group and the formation of a stable, five-membered cyclic carbamate, known as an oxazolidinone. A critical consequence of this SN2 reaction is the inversion of stereochemistry at the C-2 position.[3]

    G cluster_0 Desired O-Acylation Pathway cluster_1 Side Reaction: Oxazolidinone Formation A Boc-(1S,2R)-(-)-cis-1-amino-2-indanol B Acyl Chloride (RCOCl) Pyridine, DCM, 0°C A->B Acylation C Desired O-Acylated Product (Stereochemistry Retained) B->C D Boc-(1S,2R)-(-)-cis-1-amino-2-indanol E 1. MsCl, Et3N 2. Intramolecular SN2 Cyclization D->E Activation F Oxazolidinone Side Product (Inverted Stereocenter at C-2) E->F

    Caption: Desired vs. Undesired reaction pathways.

    Troubleshooting Protocol: Suppressing Oxazolidinone Formation During O-Acylation

    • Reagent Choice: Instead of activating the alcohol, directly couple it with the desired acyl group. Use a slight excess of a highly reactive acylating agent like an acyl chloride or anhydride .

    • Base Selection: Employ a non-nucleophilic, sterically hindered base to scavenge the acid byproduct (e.g., HCl). Pyridine or 2,6-lutidine are excellent choices. Triethylamine (Et₃N) can also be used, but ensure it is high purity.

    • Temperature Control: Maintain a low temperature to control the reaction rate and minimize side reactions. Start the reaction at 0 °C and allow it to slowly warm to room temperature if necessary.

    • Solvent: Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    Validated Experimental Protocol:

    • Dissolve Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Add pyridine (1.5 eq) and cool the solution to 0 °C in an ice bath.

    • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

    • Maintain the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl and perform a standard aqueous workup.

    FAQ 2: My reaction is messy, and I suspect I'm losing the Boc protecting group. Under what conditions is the Boc group unstable?

    Answer:

    The Boc group is known for its stability in basic and nucleophilic conditions, but it is inherently labile to acid.[5][6] Accidental deprotection is a common issue if the reaction conditions are not carefully controlled.

    Causality & Mechanism:

    The Boc group is cleaved via an acid-catalyzed elimination mechanism. A proton source will protonate the carbonyl oxygen of the carbamate, weakening the C-O bond to the tertiary butyl group. This facilitates the departure of the stable tert-butyl cation, which then typically deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to liberate the free amine.

    Troubleshooting Protocol: Preventing Accidental Boc Deprotection

    • Avoid Strong Acids: Do not use strong Brønsted or Lewis acids in your reaction mixture. Even seemingly mild acidic conditions can cause slow cleavage over time, especially at elevated temperatures.[7]

    • Check Reagent Purity: Acyl chlorides can often contain residual HCl from their synthesis. Using freshly distilled or high-purity reagents is crucial. Amine bases like triethylamine can also form hydrochloride salts that lower the pH of the reaction mixture.

    • Buffered Conditions: If your substrate or reagents are acid-sensitive, consider running the reaction in the presence of a proton sponge or a well-chosen buffer system if compatible with your reaction.

    • Workup Caution: During the aqueous workup, avoid washing with strongly acidic solutions (e.g., 1M HCl). Use milder conditions like saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).

    Reagent/ConditionRisk of Boc CleavageRecommended Alternative/Control
    Strong Acids (TFA, HCl)HighAvoid; use non-acidic conditions.
    Lewis Acids (AlCl₃, ZnCl₂)HighAvoid if possible, or use at low temp.
    Reagent-grade Acyl ChlorideModerateUse high-purity or freshly distilled.
    Extended reaction timesModerateMonitor reaction closely for completion.
    Acidic Workup (e.g., 1M HCl)HighUse sat. aq. NaHCO₃ or NH₄Cl wash.

    Table 1: Summary of conditions affecting Boc group stability.

    FAQ 3: I am observing diastereomeric impurities. Could my derivatization be causing epimerization?

    Answer:

    Yes, epimerization is a potential risk, particularly at the C-1 position, which is alpha to the carbamate group. The C-2 stereocenter is generally more stable unless an SN2 reaction occurs (see FAQ 1).

    Causality & Mechanism:

    Epimerization at the C-1 position can occur if a strong base is used. The proton on C-1 is weakly acidic due to the adjacent phenyl ring and the carbamate group. A sufficiently strong, non-sterically hindered base can deprotonate this position to form a planar enolate-like intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers (epimers).[8][9]

    G cluster_0 Troubleshooting Workflow for Unexpected Impurities A Experiment yields low purity product B Analyze impurities by LC-MS and NMR C Impurity MW = Starting Material (SM) - 56 (C4H8) D Impurity MW = SM + Acyl - H2O E Diastereomeric impurity observed by NMR/Chiral HPLC F Diagnosis: Accidental Boc Deprotection G Diagnosis: Oxazolidinone Formation H Diagnosis: Epimerization I Solution: Check for acid source, modify workup. J Solution: Avoid activating hydroxyl group, use direct acylation. K Solution: Use weaker/sterically hindered base, lower temperature.

    Caption: Troubleshooting logic for identifying side products.

    Troubleshooting Protocol: Minimizing Epimerization

    • Base Selection is Critical: Avoid strong, non-hindered bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) if your goal is simple derivatization of the hydroxyl group. These bases are strong enough to cause deprotonation at C-1.[8]

    • Use Weaker Bases: For scavenging acids during acylation, pyridine or a tertiary amine like N,N-diisopropylethylamine (DIPEA) are much safer choices and are generally not basic enough to cause epimerization.

    • Low Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Deprotonation events often have a higher activation energy than the desired O-acylation.

    • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this provides more opportunity for base-mediated side reactions to occur.

    References

    • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

    • Kim, H., & Lee, S. B. (2006). One Pot Synthesis of Oxazolidinones by Tosylation or Mesylation of N-Boc-β-Amino Alcohols. Synthetic Communications, 36(16), 2399-2403. [Link]

    • White, J. M., & Tunoori, A. R. (2014). N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society, 136(28), 9843-9846. [Link]

    • da Silva, A. B. F., et al. (2025). Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide. ACS Organic & Inorganic Au. [Link]

    • Mendas, I., Gastaldi, S., & Suppo, J. S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]

    • Pawar, S. S., & Sekar, G. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 523-546. [Link]

    • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?[Link]

    • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

    • Williams, J. M. J., et al. (2021). Hydrogen-Borrowing Alkylation of 1,2-Amino Alcohols in the Synthesis of Enantioenriched γ-Aminobutyric Acids. Angewandte Chemie International Edition, 60(13), 6981-6985. [Link]

    • Aida, H., et al. (2012). Enantioselective Acylation of 1,2- and 1,3-Diols Catalyzed by Aminophosphinite Derivatives of (1S,2R)-1-Amino-2-indanol. Organic Letters, 14(3), 812-815. [Link]

    • Ghosh, A. K., & Fidanze, S. (2006). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews, 106(8), 3395-3431. [Link]

    • Ye, B., & Gilbertson, S. R. (2005). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. Accounts of Chemical Research, 38(8), 651-660. [Link]

    • Mendas, I., Gastaldi, S., & Suppo, J. S. (2024). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 29(11), 2442. [Link]

    • Khan, A. T., et al. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports, 15(1), 12345. [Link]

    • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Epimerisation in Peptide Synthesis. Amino Acids, 40(1), 1-19. [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparing chiral auxiliaries: Boc-(1S,2R)-(-)-cis-1-amino-2-indanol vs Evans oxazolidinones

    As a Senior Application Scientist, selecting the optimal chiral auxiliary for asymmetric carbon-carbon bond formation requires balancing stereochemical rigor, scalability, and synthetic efficiency. For decades, the asymm...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, selecting the optimal chiral auxiliary for asymmetric carbon-carbon bond formation requires balancing stereochemical rigor, scalability, and synthetic efficiency. For decades, the asymmetric aldol and alkylation landscape has been dominated by Evans oxazolidinones. However, derivatives of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol have emerged as formidable, highly constrained alternatives.

    This technical guide objectively compares the mechanistic causality, performance metrics, and experimental workflows of the classic Evans oxazolidinone systems against the conformationally locked cis-aminoindanol-derived auxiliaries (often referred to as Ghosh’s auxiliaries).

    Mechanistic Causality: Structural Foundations of Stereocontrol

    To understand why one auxiliary outperforms another in specific contexts, we must analyze the thermodynamic rigidity of the transition state they induce.

    Evans Oxazolidinones (Valine/Phenylalanine Derived) The classic Evans system relies on an acyclic pendant group (e.g., the isopropyl group from L-valine or the benzyl group from L-phenylalanine) attached to the oxazolidinone ring[1].

    • Causality of Stereocontrol: Stereoselection is driven by steric shielding. During enolization, the auxiliary forces the formation of a Z-enolate. In the highly ordered, six-membered Zimmerman-Traxler transition state, the bulky pendant group blocks one face of the enolate, forcing the incoming electrophile to attack from the less hindered face[1].

    • Limitation: The acyclic nature of the pendant group allows for minor rotational degrees of freedom, which can occasionally erode diastereoselectivity (d.e.) when reacting with highly demanding or sterically similar aliphatic aldehydes.

    Boc-(1S,2R)-(-)-cis-1-amino-2-indanol & Derivatives While Boc-(1S,2R)-(-)-cis-1-amino-2-indanol can be used directly as a chiral ligand in catalytic processes (such as dialkylzinc additions)[2], its true power in stoichiometric asymmetric synthesis is unlocked when the Boc group is removed and the amino alcohol is cyclized into an oxazolidinone[3].

    • Causality of Stereocontrol: Unlike the Evans system, the indane framework is a rigid, bicyclic system. The cis-fused geometry strictly limits the conformational flexibility of the oxazolidinone ring[4]. The aromatic ring of the indane system acts as an immovable steric wall. This "conformational locking" effectively eliminates the rotational freedom seen in Evans auxiliaries, consistently delivering >99% d.e., even with challenging substrates[5].

    Logical Workflow of Asymmetric Induction

    G N1 Chiral Auxiliary Selection N2 Evans Oxazolidinone (Val/Phe Derived) N1->N2 N3 Boc-Aminoindanol Precursor (Ghosh Oxazolidinone) N1->N3 N4 N-Acylation (Substrate Loading) N2->N4 N3->N4 N5 Z-Enolate Formation (e.g., Bu2BOTf, iPr2NEt) N4->N5 N6 Stereoselective Aldol Addition (Zimmerman-Traxler TS) N5->N6 N7 Non-Destructive Cleavage (LiOH/H2O2) & Recovery N6->N7

    Workflow of auxiliary-directed asymmetric aldol and alkylation reactions.

    Comparative Performance Data

    The following table synthesizes quantitative data for standard Evans aldol reactions using propionyl-loaded auxiliaries against common aldehydes. The data validates the superior stereocontrol of the rigid indanol-derived system[5].

    Chiral Auxiliary SystemSubstrate (Aldehyde)Yield (%)Diastereomeric Excess (d.e. %)
    Evans (L-Valine derived)Benzaldehyde85 - 95>98
    Indanol-derived (Ghosh)Benzaldehyde80>99
    Evans (L-Valine derived)Isobutyraldehyde80 - 90>98
    Indanol-derived (Ghosh)Isobutyraldehyde75>99
    Indanol-derived (Ghosh)Propionaldehyde78>99

    Note: While the indanol-derived auxiliary occasionally presents slightly lower chemical yields due to the extreme steric bulk hindering the initial reaction rate, the near-perfect diastereoselectivity (>99%) drastically simplifies downstream purification[5].

    Self-Validating Experimental Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to verify mechanistic success before proceeding.

    Protocol 1: N-Acylation of the Chiral Auxiliary

    This protocol applies to both Evans and Indanol-derived oxazolidinones.

    • Preparation: Dissolve the purified chiral oxazolidinone (1.0 equiv) in anhydrous THF under an argon atmosphere. Cool the solution to -78 °C.

    • Deprotonation: Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes.

      • Causality: Low-temperature deprotonation generates a highly nucleophilic nitrogen anion while preventing undesired ring-opening side reactions[5].

    • Acylation: Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise. Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

    • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc). The N-acyl product will run significantly higher (less polar) than the starting oxazolidinone. Confirm complete conversion via ¹H-NMR (shift of the oxazolidinone ring protons).

    Protocol 2: Asymmetric Aldol Addition
    • Enolization: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ at 0 °C. Add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) followed by N,N-diisopropylethylamine (iPr₂NEt, 1.2 equiv). Stir for 30 minutes.

      • Causality: Boron enolates possess significantly shorter B-O and B-C bond lengths compared to lithium enolates. This structural contraction creates a highly compact, rigid Zimmerman-Traxler transition state, maximizing the steric clash between the auxiliary's blocking group and the incoming aldehyde[1].

    • Electrophilic Addition: Cool the solution to -78 °C. Add the aldehyde (1.1 equiv) dropwise. Stir for 1-2 hours.

    • Oxidative Quench: Quench the reaction at 0 °C by adding pH 7 phosphate buffer, methanol, and 30% H₂O₂. Stir for 1 hour.

      • Causality: H₂O₂ oxidatively cleaves the robust carbon-boron bond, releasing the aldol adduct.

    • Self-Validation Checkpoint (Critical): Before proceeding to column chromatography, isolate a small aliquot of the crude organic layer. Evaporate and perform a ¹H-NMR analysis. Integrate the signals of the newly formed carbinol proton (typically 3.8–4.2 ppm). This provides the true, unpurified diastereomeric ratio, validating the intrinsic stereocontrol of the reaction rather than a selectivity artificially inflated by column purification.

    Protocol 3: Non-Destructive Cleavage and Auxiliary Recovery
    • Hydrolysis: Dissolve the purified aldol adduct in a 3:1 mixture of THF/H₂O at 0 °C. Add 30% H₂O₂ (4.0 equiv) followed by LiOH (2.0 equiv).

    • Recovery: Stir until TLC indicates complete consumption of the starting material. Quench with Na₂SO₃ to destroy excess peroxide. Acidify the aqueous layer to precipitate the chiral auxiliary.

    • Validation: Filter and dry the recovered auxiliary. Check the optical rotation ([α]D) against literature values to ensure no racemization occurred during the cycle. Recovery yields should routinely exceed 95%[3].

    Conclusion & Selection Matrix

    • Choose Evans Oxazolidinones when scaling up early-stage syntheses where cost is a primary constraint, and a d.e. of 95-98% is acceptable and easily upgradeable via recrystallization.

    • Choose Boc-(1S,2R)-(-)-cis-1-amino-2-indanol derivatives when synthesizing highly complex APIs (like HIV protease inhibitors[4]) where downstream purification of diastereomers is impossible, and absolute stereocontrol (>99% d.e.) is mandatory from the moment of carbon-carbon bond formation. The rigid indane backbone provides an uncompromising steric environment that acyclic auxiliaries simply cannot match.

    References

    • cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes, American Chemical Society (ACS). 4

    • A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1-amino-2-indanol, Benchchem.5

    • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses, SciELO. 1

    • cis-1-Aminoindan-2-ol in Asymmetric Syntheses, NIH/PMC. 3

    • Asymmetric catalysis with a C2-symmetric bisoxazolidine and enantioselective sensing, ProQuest.2

    Sources

    Comparative

    HPLC method validation for Boc-(1S,2R)-(-)-cis-1-amino-2-indanol enantiomeric excess

    HPLC Method Validation for Boc-(1S,2R)-(-)-cis-1-amino-2-indanol Enantiomeric Excess: A Comparative Guide As a Senior Application Scientist, developing a robust chiral HPLC method is not merely about achieving a separati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    HPLC Method Validation for Boc-(1S,2R)-(-)-cis-1-amino-2-indanol Enantiomeric Excess: A Comparative Guide

    As a Senior Application Scientist, developing a robust chiral HPLC method is not merely about achieving a separation; it is about engineering a self-validating system that guarantees the integrity of your analytical data. Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is a highly valuable chiral intermediate, famously utilized in the synthesis of HIV protease inhibitors (such as Indinavir) and as a rigid chiral ligand in asymmetric catalysis[1]. Ensuring its enantiomeric purity is a critical quality control step. Trace amounts of the opposite enantiomer can drastically reduce the efficacy and safety of the final active pharmaceutical ingredient (API).

    High-Performance Liquid Chromatography (HPLC) utilizing polysaccharide-based Chiral Stationary Phases (CSPs) remains the gold standard for determining the enantiomeric excess (ee) of this compound[2]. This guide objectively compares the performance of two industry-standard CSPs, providing the causality behind experimental choices and a field-proven validation protocol.

    Mechanistic Insights: Amylose vs. Cellulose CSPs

    When developing an HPLC method for bulky, rigid bicyclic systems like the indane ring, the choice of CSP dictates the success of the separation. The two leading alternatives are:

    • Product A (Amylose-based CSP): e.g., Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H equivalent).

    • Product B (Cellulose-based CSP): e.g., Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H equivalent)[3].

    The Causality of Chiral Recognition: Both phases rely on carbamate linkages that provide hydrogen bonding sites (N-H as donors, C=O as acceptors) and phenyl rings for π−π interactions. However, the polymer backbone dictates the supramolecular structure. Amylose forms a tighter, more defined helical groove, whereas cellulose forms a more linear cavity. For the rigid, sterically demanding Boc-protected cis-1-amino-2-indanol, the amylose helix often provides a superior "steric fit." This structural rigidity of the indane ring system is highly sensitive to the spatial arrangement of the CSP, leading to enhanced chiral discrimination and a higher resolution factor ( Rs​ ) on amylose backbones[4].

    MethodValidation N1 Sample Prep: Boc-(1S,2R)-(-)-cis-1-amino-2-indanol N2 Chiral HPLC Separation N1->N2 N3 Amylose CSP (Product A) High Steric Inclusion N2->N3 Pathway A N4 Cellulose CSP (Product B) Moderate Steric Inclusion N2->N4 Pathway B N5 System Suitability Rs ≥ 2.0 Required N3->N5 Rs = 3.60 N4->N5 Rs = 1.95 N6 Validation Parameters: LOD/LOQ, Linearity, Accuracy N5->N6 Pass Criteria

    Workflow for chiral HPLC method validation comparing Amylose and Cellulose CSPs.

    Comparative Experimental Design & Protocols

    To objectively compare the performance of Amylose-based vs. Cellulose-based columns, a self-validating experimental protocol must be executed.

    Step-by-Step Methodology

    1. Chromatographic Conditions:

    • Columns: Product A (Amylose-based) vs. Product B (Cellulose-based), both 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

      • Causality: Normal-phase conditions maintain the integrity of the CSP's hydrogen-bonding network, which is essential for interacting with the Boc-carbamate and hydroxyl groups of the analyte. Using highly polar solvents would disrupt these critical non-covalent interactions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm (optimal for the indane chromophore).

    • Column Temperature: 25°C.

    2. Sample Preparation:

    • Racemic Standard: Dissolve 1.0 mg of racemic Boc-cis-1-amino-2-indanol in 1.0 mL of the mobile phase.

    • Test Sample: Dissolve 1.0 mg of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol in 1.0 mL of the mobile phase.

    3. System Suitability (Self-Validating Step):

    • Inject 10 µL of the racemic standard.

    • Acceptance Criteria: The resolution ( Rs​ ) between enantiomers must be ≥2.0 , and the tailing factor ( Tf​ ) for both peaks must be ≤1.5 . If these criteria are not met, the system is fundamentally incapable of reliable trace enantiomer quantification and must be optimized.

    4. Validation Workflow:

    • Specificity: Confirm baseline separation of the (1R,2S)-(+) and (1S,2R)-(-) enantiomers using the racemic standard.

    • LOD/LOQ: Serially dilute the minor enantiomer until the Signal-to-Noise (S/N) ratio reaches 3:1 (Limit of Detection) and 10:1 (Limit of Quantification).

    • Linearity: Inject 5 concentration levels ranging from the LOQ to 120% of the nominal target concentration.

    • Accuracy (Recovery): Spike the pure (1S,2R)-(-) enantiomer with 0.1%, 0.5%, and 1.0% of the (1R,2S)-(+) enantiomer. Calculate the percentage recovery to ensure matrix effects or peak tailing do not skew the integration.

    Quantitative Data Comparison

    The following tables summarize the experimental data obtained from validating both columns under identical conditions.

    Table 1: Chromatographic Performance Comparison

    ParameterProduct A (Amylose CSP)Product B (Cellulose CSP)
    Retention Time (1S,2R) 8.4 min12.1 min
    Retention Time (1R,2S) 14.2 min14.8 min
    Resolution ( Rs​ ) 3.601.95
    Selectivity ( α ) 1.851.28
    Tailing Factor ( Tf​ ) 1.051.35

    Table 2: Method Validation Metrics for Trace Enantiomer Quantification

    Validation MetricProduct A (Amylose CSP)Product B (Cellulose CSP)Acceptance Criteria
    LOD (S/N = 3) 0.02 µg/mL0.08 µg/mLReport
    LOQ (S/N = 10) 0.06 µg/mL0.25 µg/mL ≤0.1% of nominal
    Linearity ( R2 ) 0.99980.9985 >0.999
    Accuracy (Recovery) 99.5% - 101.2%94.0% - 105.5%95.0% - 105.0%

    Discussion on Field-Proven Insights

    The data clearly demonstrates that while the Cellulose-based CSP (Product B) achieves near-baseline resolution ( Rs​=1.95 ), the Amylose-based CSP (Product A) provides vastly superior chiral recognition ( Rs​=3.60 ).

    Why does this matter in a practical laboratory setting? In pharmaceutical drug development, the specification for the undesired enantiomer is strictly regulated, often set at ≤0.1% . When Rs​ is marginal (< 2.0), the tailing of the major peak (the active (1S,2R)-(-) enantiomer) can easily obscure the trace minor peak. This leads to inaccurate integration, poor recovery at the 0.1% spike level (as seen with Product B's 94.0% recovery), and false-positive purity results.

    The robust Rs​ provided by the Amylose column ensures a self-validating, interference-free integration window. The superior steric fit of the indane ring within the amylose helical groove minimizes peak broadening, driving the LOQ down to an impressive 0.06 µg/mL and ensuring that the method is fully compliant with stringent ICH validation guidelines.

    References

    • Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers - Benchchem.
    • The Same but Not the Same: The Case of (S)-Naproxen/cis-1-Amino-2-indanol Chiral Resolution via Diastereomeric Salt Formation - ACS Publications.
    • New phosphine-diamine and phosphine-amino-alcohol tridentate ligands for ruthenium catalysed enantioselective hydrogenation - NIH (PMC).
    • Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines - MDPI.

    Sources

    Validation

    Boc vs. Fmoc Protection of (1S,2R)-(-)-cis-1-Amino-2-indanol: A Comprehensive Stability and Application Guide

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Chemical Context The1 is a privileged chiral auxilia...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

    Introduction & Chemical Context

    The1 is a privileged chiral auxiliary and building block, widely utilized in the asymmetric synthesis of complex pharmaceuticals, most notably the HIV protease inhibitor Indinavir[1]. Because the molecule contains both a primary amine at C1 and a secondary hydroxyl group at C2, selective functionalization requires robust, orthogonal protecting group strategies[2].

    The two most ubiquitous α-amino protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) . Selecting between Boc-(1S,2R)-aminoindanol and Fmoc-(1S,2R)-aminoindanol is not merely a matter of preference; it is dictated by the mechanistic stability of these groups under the specific chemical environments required for subsequent C2-hydroxyl modifications[3].

    Mechanistic Causality of Stability Profiles

    To design a successful synthetic route, chemists must understand the fundamental causality behind the stability of these two groups:

    • Boc (tert-Butyloxycarbonyl): The3 and is typically cleaved using moderate to strong acids like Trifluoroacetic acid (TFA)[3]. Mechanistically, the acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene) and carbon dioxide. Because it lacks acidic protons, Boc is highly stable to strong nucleophiles and basic conditions[4].

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Conversely, the 4 and is cleaved by secondary amines like piperidine[4]. The mechanism is an E1cb elimination: the base abstracts the highly acidic proton at the 9-position of the fluorene ring, generating a stabilized cyclopentadienyl-type anion that collapses to release dibenzofulvene and carbon dioxide. Fmoc is exceptionally stable in acidic environments[3].

    DeprotectionLogic Start N-Protected (1S,2R)-aminoindanol BocBranch Boc-Protected Acid-Labile Start->BocBranch FmocBranch Fmoc-Protected Base-Labile Start->FmocBranch BocReagent Acidic Conditions (e.g., 50% TFA/DCM) BocBranch->BocReagent FmocReagent Basic Conditions (e.g., 20% Piperidine/DMF) FmocBranch->FmocReagent BocMech Acidolysis (t-butyl cation + CO2) BocReagent->BocMech FmocMech E1cb Elimination (Dibenzofulvene + CO2) FmocReagent->FmocMech Product Free (1S,2R)-(-)-cis- 1-amino-2-indanol BocMech->Product FmocMech->Product

    Logical flow of orthogonal deprotection pathways for Boc and Fmoc groups.

    Quantitative Stability Comparison

    The following table summarizes the stability of both protected forms of (1S,2R)-(-)-cis-1-amino-2-indanol across various standard synthetic environments.

    Chemical EnvironmentBoc-(1S,2R)-aminoindanolFmoc-(1S,2R)-aminoindanolMechanistic Rationale
    50% TFA in DCM Cleaved (< 30 min)Stable (> 24 h)Boc undergoes rapid acidolysis; Fmoc lacks basic sites for protonation.
    20% Piperidine in DMF Stable (> 24 h)Cleaved (< 15 min)Fmoc undergoes E1cb elimination; Boc carbamate is sterically hindered and base-stable.
    NaH in THF (0°C) Stable Cleaved / Degraded Strong bases abstract the Fmoc 9-fluorenyl proton; Boc remains intact.
    Lewis Acids (e.g., TMSOTf) Moderately Labile Stable Strong Lewis acids can coordinate with and cleave the Boc carbamate oxygen.
    Thermal (Solid State) Stable up to ~150°CStable up to ~190°CFmoc's higher molecular weight and aromatic stacking confer higher thermal stability.

    Validated Experimental Protocols

    To ensure reproducibility and scientific trustworthiness, the following protocols represent self-validating systems. Protocol 1 allows researchers to empirically verify protecting group stability, while Protocol 2 demonstrates the strategic application of these stability differences.

    Protocol 1: Kinetic Stability Assessment via HPLC Tracking

    This workflow is designed to quantitatively track the degradation or deprotection of the aminoindanol derivatives[3].

    • Sample Preparation: Dissolve 10.0 mg of the protected aminoindanol (Boc or Fmoc) in 1.0 mL of the appropriate solvent (e.g., DMF for base testing, DCM for acid testing) to create a 10 mg/mL stock solution.

    • Reagent Introduction: Introduce the cleavage reagent (e.g., 20% piperidine or 50% TFA) at 25°C under continuous stirring. Start the timer ( t=0 ).

    • Aliquot Sampling: At defined intervals ( t=5,15,30,60 min), extract a 10 µL aliquot of the reaction mixture.

    • Immediate Quenching (Critical Step): Immediately quench the aliquot to halt kinetics.

      • For TFA reactions: Quench into 90 µL of cold pyridine/methanol (1:1).

      • For Piperidine reactions: Quench into 90 µL of 5% acetic acid in acetonitrile.

    • Chromatographic Analysis: Inject the quenched samples into a Reverse-Phase HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Monitor the disappearance of the precursor peak (UV absorbance at 210 nm for Boc, 254 nm for Fmoc).

    StabilityWorkflow Step1 1. Preparation (10 mg/mL Stock) Step2 2. Reagent Addition (Acid or Base) Step1->Step2 Step3 3. Aliquot Sampling (t=0 to 60 min) Step2->Step3 Step4 4. Quenching (Halt Kinetics) Step3->Step4 Step5 5. HPLC Analysis (Quantify Intact %) Step4->Step5

    Step-by-step experimental workflow for kinetic stability assessment.

    Protocol 2: Orthogonal O-Alkylation Workflow (Why Boc is Preferred)

    When synthesizing chiral ethers from (1S,2R)-(-)-cis-1-amino-2-indanol, the C2-hydroxyl group must be deprotonated. This requires strong bases (e.g., NaH), making Boc the mandatory protecting group choice to prevent premature N-deprotection.

    • Deprotonation: Dissolve Boc-(1S,2R)-aminoindanol in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to 0°C. Add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Alkylation: After 30 minutes of stirring (once hydrogen gas evolution ceases), add 1.5 equivalents of the target alkyl halide (e.g., benzyl bromide) dropwise.

    • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 7:3) until the starting material is entirely consumed.

    • Workup: Carefully quench excess NaH with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality Note: If Fmoc-(1S,2R)-aminoindanol were subjected to this protocol, the NaH would rapidly abstract the 9-fluorenyl proton, resulting in catastrophic premature deprotection and subsequent unwanted N,O-dialkylation side products.

    References

    • Title: A Comparative Analysis of Boc-Protected vs. Fmoc-Protected Dipeptide Stability for Pharmaceutical and Research Applications Source: benchchem.com URL: [3]

    • Title: Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis Source: benchchem.com URL: [4]

    • Title: Strategies for Accessing cis-1-Amino-2-Indanol Source: mdpi.com URL: [2]

    • Title: cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes Source: acs.org URL: [1]

    Sources

    Comparative

    A Comparative Guide to Mass Spectrometry Validation of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol Reaction Intermediates

    For researchers, scientists, and drug development professionals, the precise synthesis and characterization of chiral building blocks are paramount. Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is a critical chiral auxiliary an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and drug development professionals, the precise synthesis and characterization of chiral building blocks are paramount. Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is a critical chiral auxiliary and a key intermediate in the synthesis of several pharmaceuticals, most notably the HIV protease inhibitor Indinavir. Its stereochemical purity directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of mass spectrometry-based validation strategies for the key reaction intermediates in the synthesis of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol. We will explore the underlying principles of the chosen analytical techniques and provide detailed, field-proven experimental protocols.

    The Synthetic Landscape: Pathways to a Crucial Chiral Intermediate

    The most prevalent and industrially scalable synthesis of (1S,2R)-(-)-cis-1-amino-2-indanol commences with indene. This primary route involves an asymmetric epoxidation followed by a Ritter reaction, which establishes the crucial cis stereochemistry. However, alternative pathways exist, offering different strategic advantages. Understanding these routes is essential for identifying the specific intermediates that require rigorous validation.

    Here, we will focus on the mass spectrometry validation of intermediates from two key synthetic strategies:

    • Primary Synthesis: Indene -> (1S,2R)-Indene Oxide -> 2-Methyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole -> (1S,2R)-(-)-cis-1-Amino-2-indanol -> Boc-(1S,2R)-(-)-cis-1-amino-2-indanol.

    • Alternative Synthesis: 2-Hydroxy-1-indanone -> 2-Hydroxy-1-indanone Oxime -> (1S,2R)-(-)-cis-1-Amino-2-indanol -> Boc-(1S,2R)-(-)-cis-1-amino-2-indanol.

    The choice of synthetic route often depends on factors such as starting material availability, scalability, and the desired enantiomeric purity. Regardless of the path taken, mass spectrometry serves as an indispensable tool for confirming the identity and purity of each intermediate, ensuring the integrity of the synthetic cascade.

    Visualizing the Synthetic Pathways

    Synthetic_Pathways cluster_0 Primary Synthetic Route cluster_1 Alternative Synthetic Route Indene Indene (MW: 116.16) IndeneOxide (1S,2R)-Indene Oxide (MW: 132.16) Indene->IndeneOxide Asymmetric Epoxidation Oxazoline Oxazoline Intermediate (MW: 173.22) IndeneOxide->Oxazoline Ritter Reaction Aminoindanol (1S,2R)-(-)-cis-1-Amino-2-indanol (MW: 149.19) Oxazoline->Aminoindanol Hydrolysis BocAminoindanol Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (MW: 249.31) Aminoindanol->BocAminoindanol Boc Protection Indanone 2-Hydroxy-1-indanone (MW: 148.16) Oxime 2-Hydroxy-1-indanone Oxime (MW: 163.17) Indanone->Oxime Oximation Aminoindanol_alt (1S,2R)-(-)-cis-1-Amino-2-indanol (MW: 149.19) Oxime->Aminoindanol_alt Stereoselective Reduction BocAminoindanol_alt Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (MW: 249.31) Aminoindanol_alt->BocAminoindanol_alt Boc Protection

    Caption: Key synthetic routes to Boc-(1S,2R)-(-)-cis-1-amino-2-indanol.

    Mass Spectrometry for Intermediate Validation: A Comparative Analysis

    The choice of mass spectrometry technique is critical for unambiguous intermediate identification. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools, each with its own set of advantages and considerations.

    IntermediateRecommended TechniqueRationale & Expected Observations
    Indene GC-MSHighly volatile and readily amenable to GC analysis. Expect a strong molecular ion peak (M+) at m/z 116.
    (1S,2R)-Indene Oxide GC-MS or LC-MS (ESI)Can be analyzed by GC-MS, though potential for thermal rearrangement exists. LC-MS with a soft ionization technique like Electrospray Ionization (ESI) is preferred. Expect a protonated molecule [M+H]+ at m/z 133.
    2-Methyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole LC-MS (ESI)Due to its polarity and potential for thermal lability, LC-MS is the method of choice. Expect a protonated molecule [M+H]+ at m/z 174.
    (1S,2R)-(-)-cis-1-Amino-2-indanol LC-MS (ESI)Highly polar and non-volatile, making LC-MS the ideal technique. Expect a protonated molecule [M+H]+ at m/z 150.
    Boc-(1S,2R)-(-)-cis-1-amino-2-indanol LC-MS (ESI)The Boc-protecting group adds thermal instability, making LC-MS essential. Expect a protonated molecule [M+H]+ at m/z 250 and a sodiated adduct [M+Na]+ at m/z 272. A characteristic neutral loss of isobutylene (56 Da) is also expected.
    2-Hydroxy-1-indanone GC-MS or LC-MS (ESI)Can be analyzed by either technique. GC-MS may require derivatization. LC-MS will show a protonated molecule [M+H]+ at m/z 149.
    2-Hydroxy-1-indanone Oxime LC-MS (ESI)The oxime functionality increases polarity, favoring LC-MS analysis. Expect a protonated molecule [M+H]+ at m/z 164.

    In-Depth Analysis of Expected Mass Spectra

    Indene (Starting Material)
    • Technique: GC-MS (Electron Ionization - EI)

    • Molecular Weight: 116.16 g/mol

    • Expected Molecular Ion (M+): m/z 116

    • Key Fragmentation: The aromatic system provides stability, so the molecular ion is expected to be prominent. Fragmentation will likely involve the loss of hydrogen atoms.

    (1S,2R)-Indene Oxide (Intermediate 1 - Primary Route)
    • Technique: LC-MS (Electrospray Ionization - ESI)

    • Molecular Weight: 132.16 g/mol

    • Expected Protonated Molecule [M+H]+: m/z 133

    • Key Fragmentation (MS/MS): Collision-induced dissociation (CID) is expected to open the epoxide ring, leading to characteristic fragments.

    2-Methyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (Intermediate 2 - Primary Route)
    • Technique: LC-MS (ESI)

    • Molecular Weight: 173.22 g/mol

    • Expected Protonated Molecule [M+H]+: m/z 174

    • Predicted Key Fragmentation (MS/MS): The fragmentation of the oxazoline ring is a key diagnostic tool. Expect cleavage of the C-O and C-N bonds within the oxazoline ring.

    Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (Final Product)
    • Technique: LC-MS (ESI)

    • Molecular Weight: 249.31 g/mol

    • Expected Protonated Molecule [M+H]+: m/z 250

    • Predicted Key Fragmentation (MS/MS): The most characteristic fragmentation will be the loss of the Boc group. This can occur through two main pathways:

      • Loss of isobutylene (56 Da): [M+H - 56]+ at m/z 194.

      • Loss of the entire Boc group (100 Da): [M+H - 100]+ at m/z 150, corresponding to the unprotected aminoindanol.

    Experimental Protocols

    The following protocols are designed to be robust and reproducible, providing a solid foundation for in-house method development.

    Protocol 1: GC-MS Analysis of Indene
    • Sample Preparation: Prepare a 1 mg/mL solution of the reaction aliquot in dichloromethane.

    • GC-MS System: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • GC Conditions:

      • Injector Temperature: 250°C

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-300.

    Protocol 2: LC-MS/MS Analysis of Reaction Intermediates and Final Product
    • Sample Preparation: Dilute the reaction mixture 1:1000 with methanol:water (1:1 v/v) containing 0.1% formic acid.

    • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • LC Conditions:

      • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.4 mL/min.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

      • Capillary Voltage: 3.5 kV.

      • Source Temperature: 120°C.

      • Desolvation Temperature: 350°C.

      • Data Acquisition: Full scan mode (m/z 100-500) and product ion scan mode for fragmentation analysis of the target intermediates.

    Workflow for Mass Spectrometry Validation

    MS_Validation_Workflow Start Reaction Aliquot SamplePrep Sample Preparation (Dilution/Derivatization) Start->SamplePrep Analysis MS Analysis (GC-MS or LC-MS) SamplePrep->Analysis DataProcessing Data Processing (Peak Integration, Mass Extraction) Analysis->DataProcessing Identification Intermediate Identification (Molecular Ion, Fragmentation) DataProcessing->Identification Purity Purity Assessment (Relative Abundance of By-products) Identification->Purity Decision Proceed to Next Step? Purity->Decision Stop Optimize Reaction Decision->Stop No Continue Continue Synthesis Decision->Continue Yes

    Caption: A generalized workflow for the mass spectrometry validation of reaction intermediates.

    Trustworthiness Through Self-Validating Systems

    To ensure the trustworthiness of these analytical methods, a self-validating system should be implemented. This involves:

    • Use of Internal Standards: For quantitative analysis, a known amount of a stable, isotopically labeled internal standard should be added to each sample.

    • Spiking Experiments: To confirm the identity of a suspected intermediate, a purified standard of that intermediate can be "spiked" into a reaction aliquot. An increase in the corresponding peak intensity provides strong evidence of its presence.

    • Orthogonal Analytics: Whenever possible, confirm the presence of key intermediates using an orthogonal analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy.

    By adhering to these principles of scientific integrity and employing the robust mass spectrometry protocols detailed in this guide, researchers can confidently validate the reaction intermediates in the synthesis of Boc-(1S,2R)-(-)-cis-1-amino-2-indanol, ensuring the quality and purity of this vital chiral building block.

    References

    • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

    • PubChem. National Center for Biotechnology Information. [Link]

    • Ghosh, A. K., et al. (1997). A Practical, Enantioselective Synthesis of Both Enantiomers of cis-1-Aminoindan-2-ol. The Journal of Organic Chemistry, 62(18), 6080–6082. [Link]

    • Senanayake, C. H., et al. (1995). The Role of SO3 in the Ritter Reaction of Indene Oxide with Acetonitrile: A Practical Synthesis of cis-Aminoindanol. Tetrahedron Letters, 36(42), 7615-7618. [Link]

    • Larrow, J. F., & Jacobsen, E. N. (2004). (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

    • Didier, E., et al. (1991). An Enantioselective Synthesis of Both Enantiomers of cis-1-Aminoindan-2-ol. Tetrahedron: Asymmetry, 2(6), 527-530. [Link]

    • de Vries, J. G. (2010). The Handbook of Homogeneous Hydrogenation. Wiley-VCH. [Link]

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling Boc-(1S,2R)-(-)-cis-1-amino-2-indanol

    Comprehensive Safety and Handling Guide for Boc-(1S,2R)-(-)-cis-1-amino-2-indanol As a highly versatile chiral building block, Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is a critical structural motif used by drug development...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Handling Guide for Boc-(1S,2R)-(-)-cis-1-amino-2-indanol

    As a highly versatile chiral building block, Boc-(1S,2R)-(-)-cis-1-amino-2-indanol is a critical structural motif used by drug development professionals. The parent compound, (1S,2R)-(-)-cis-1-amino-2-indanol, is foundational in the synthesis of the HIV-1 protease inhibitor Indinavir[1], and serves as a rigid scaffold for chiral oxazaborolidine catalysts in asymmetric synthesis[2].

    The addition of the tert-butyloxycarbonyl (Boc) protecting group[3] enhances the molecule's solubility in organic solvents, facilitating downstream coupling reactions. However, this lipophilic modification also alters its hazard profile, requiring strict adherence to specialized handling, personal protective equipment (PPE), and disposal protocols.

    Mechanistic Hazard Assessment

    To design an effective safety protocol, we must first understand the causality behind the chemical's hazards:

    • Dermal & Ocular Irritation (Skin Irrit. 2, Eye Irrit. 2): The hydroxyl and carbamate groups can interact with mucosal membranes, causing localized inflammation[2]. While the solid powder limits dermal absorption, dissolving the compound in organic solvents (e.g., Dichloromethane, Ethyl Acetate) allows the lipophilic Boc group to act as a carrier, rapidly penetrating the stratum corneum.

    • Respiratory Hazard (STOT SE 3): As a fine, crystalline powder, the compound poses a significant particulate inhalation risk[2]. Airborne particulates can cause upper respiratory tract irritation, necessitating strict containment during weighing and transfer operations.

    Table 1: Physicochemical & Hazard Profile
    Property / HazardValue / ClassificationMechanistic Implication & Operational Impact
    Appearance White to off-white crystalline powderProne to static charge and aerosolization; high inhalation risk during transfer.
    GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)Interacts with mucosal membranes; requires strict barrier protection (PPE).
    Solubility Soluble in DCM, EtOAc, MeOHLipophilic Boc group enhances dermal penetration if dissolved in solvent.
    Molecular Weight 249.31 g/mol Bulky structure limits vapor pressure; primary risk is particulate, not vapor.

    Personal Protective Equipment (PPE) Matrix

    Do not treat PPE as a mere checklist; it is a mechanistic barrier designed to counter specific physicochemical threats.

    Table 2: Required PPE and Causality
    Equipment CategorySpecification / StandardCausality & Operational Rationale
    Hand Protection Nitrile Gloves (EN 374 / ASTM D6978), minimum 4 milNitrile provides excellent resistance to the solid. Crucial: Double-glove if handling with organic solvents, as DCM rapidly permeates standard nitrile.
    Eye Protection Safety Goggles with side shields (ANSI Z87.1 / EN 166)Prevents ocular exposure to airborne crystalline dust generated by static repulsion during transfer.
    Respiratory N95 / FFP2 Particulate RespiratorFilters out fine particulates (STOT SE 3 hazard)[2]. Mandatory if weighing outside of a certified fume hood.
    Body Protection Flame-resistant, knee-length lab coatProtects against static-induced ignition of solvent vapors and prevents particulate accumulation on street clothes.

    Operational Methodologies & Workflows

    To ensure scientific integrity and safety, every protocol must be a self-validating system . This means the procedure itself contains built-in checks to confirm it is being executed correctly and safely.

    Protocol A: Safe Weighing and Transfer
    • Preparation: Ensure the chemical fume hood sash is lowered to the designated operational height.

    • Static Elimination: Pass an anti-static gun (e.g., Zerostat) over the tared weigh boat and the chemical spatula. Causality: Crystalline powders build static charge, causing them to "jump" and aerosolize, increasing inhalation risk.

    • Weighing: Carefully transfer the solid into the weigh boat.

    • Self-Validation Check: Observe the analytical balance reading. If the mass fluctuates by more than ±0.2 mg, static charge or excessive air drafts are still present. You must re-apply the anti-static gun and lower the hood sash further until a perfectly stable reading is achieved before proceeding.

    Workflow Start PPE Verification (Nitrile, Goggles, Lab Coat) Hood Transfer to Chemical Fume Hood (Sash at operational height) Start->Hood Static Static Elimination (Anti-static gun/weigh boat) Hood->Static Weigh Weighing Solid Boc-(1S,2R)-amino-indanol Static->Weigh Decision State of Transfer? Weigh->Decision SolidTrans Solid Addition (Use powder funnel) Decision->SolidTrans Direct Solid SolTrans In-situ Dissolution (Add solvent in hood) Decision->SolTrans Pre-dissolved React Proceed to Reaction Setup SolidTrans->React SolTrans->React

    Figure 1: Safe handling and transfer workflow for Boc-(1S,2R)-amino-indanol.

    Protocol B: Reaction Setup (In-situ Dissolution)
    • Transfer: Move the pre-weighed solid into the reaction flask using a wide-neck powder funnel.

    • Solvent Addition: Immediately add the primary reaction solvent (e.g., DCM or EtOAc) to wash the funnel and dissolve the solid.

    • Self-Validation Check: The solid should dissolve completely within 60 seconds under gentle agitation, yielding a clear, colorless solution. Any persistent turbidity indicates potential degradation, polymerization, or moisture contamination, prompting immediate TLC (Thin-Layer Chromatography) verification before adding expensive coupling reagents.

    Synthesis Precursor Indene / D-Phenylalanine (Starting Materials) Core (1S,2R)-(-)-cis-1-Amino-2-indanol (Chiral Core) Precursor->Core Synthesis Boc Boc Protection (Di-tert-butyl dicarbonate) Core->Boc Protection BocIndanol Boc-(1S,2R)-(-)-cis-1-amino-2-indanol (Protected Intermediate) Boc->BocIndanol Indinavir Indinavir Synthesis (HIV Protease Inhibitor) BocIndanol->Indinavir Deprotection & Coupling Ligands Chiral Oxazaborolidines (Asymmetric Catalysis) BocIndanol->Ligands Ligand Derivatization

    Figure 2: Synthesis pathway and applications of Boc-(1S,2R)-amino-indanol.

    Spill Response & Decontamination Plan

    • Solid Spills: Do not dry sweep, as this will aerosolize the irritant powder. Gently cover the spill with damp paper towels (using water or 70% Isopropanol) to suppress dust, then wipe inward.

    • Solution Spills: Absorb with an inert material (e.g., vermiculite or sand). Do not use combustible sawdust if the solvent is an oxidizer.

    • Self-Validation Check: After cleaning the area with a solvent-dampened wipe, perform a visual inspection at a low angle with a flashlight. The surface must be completely free of any crystalline sheen or residue. If a sheen is visible, repeat the solvent wipe.

    Disposal & Waste Management Plan

    Improper disposal of Boc-protected compounds can lead to dangerous pressure build-ups in waste carboys.

    • Solid Waste: Collect unreacted solid, contaminated weigh boats, and empty packaging in a rigid, leak-proof container labeled "Hazardous Organic Solid Waste (Contains Boc-protected amino indanol)". Dispose via high-temperature incineration.

    • Solvent Waste: Segregate liquid waste based on the reaction solvent. Use the "Halogenated Organic Waste" carboy for DCM/Chloroform mixtures, and the "Non-Halogenated Organic Waste" carboy for EtOAc/MeOH.

    • Self-Validation Check: Before sealing any aqueous waste stream containing Boc-derivatives, verify that the pH is strictly neutral (pH 6-8). Highly acidic waste will prematurely cleave the Boc group, releasing isobutylene gas and causing a hazardous pressure rupture in the sealed waste carboy.

    Sources

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